tert-Butyl 3-formylbenzylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3-formylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,9H,8H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORXNWZTJLYRQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383454 | |
| Record name | tert-Butyl 3-formylbenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170853-04-0 | |
| Record name | tert-Butyl 3-formylbenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 3-formylbenzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-formylbenzylcarbamate, a key organic intermediate in contemporary pharmaceutical and agrochemical synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and includes a thorough analysis of its spectroscopic data for characterization. Furthermore, this guide explores its applications in drug discovery, highlighting its role as a versatile building block in the synthesis of bioactive molecules.
Introduction
This compound, also known by its synonym N-Boc-3-(aminomethyl)benzaldehyde, is an organic compound featuring a carbamate functional group.[1] The structure incorporates a tert-butyl group, which imparts steric hindrance and influences its reactivity and solubility.[1] The presence of a formyl (aldehyde) group on the benzyl ring makes it a reactive intermediate capable of participating in a variety of chemical transformations, including condensation and oxidation reactions.[1] Its aromatic benzyl moiety contributes to its overall stability and influences its interactions with other molecules.[1] Primarily utilized in organic synthesis, this compound serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| CAS Number | 170853-04-0 | [1] |
| Appearance | Pale yellow solid | [1] |
| Synonyms | N-Boc-3-(aminomethyl)benzaldehyde, tert-Butyl N-(3-formylbenzyl)carbamate | [1] |
| Purity (typical) | 90-97% | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-protection of 3-(aminomethyl)benzaldehyde with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the tert-butyloxycarbonyl (Boc) protecting group onto a primary amine.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Materials:
-
3-(Aminomethyl)benzaldehyde hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or another suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(aminomethyl)benzaldehyde hydrochloride (1.0 eq) in dichloromethane.
-
Basification: Add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride salt and free the amine. Stir for 15-20 minutes at room temperature.
-
Boc Protection: Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude this compound is typically purified by flash column chromatography on silica gel.
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to separate the product from impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a pale yellow solid.[1]
Spectroscopic Data and Characterization
The structure and purity of this compound are confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ 9.99 (s, 1H, -CHO) | δ 192.2 (-CHO) |
| δ 7.80 (s, 1H, Ar-H) | δ 156.0 (C=O, carbamate) |
| δ 7.72 (d, J=7.6 Hz, 1H, Ar-H) | δ 140.0 (Ar-C) |
| δ 7.58 (d, J=7.6 Hz, 1H, Ar-H) | δ 136.5 (Ar-C) |
| δ 7.48 (t, J=7.6 Hz, 1H, Ar-H) | δ 132.0 (Ar-CH) |
| δ 5.05 (br s, 1H, -NH) | δ 129.5 (Ar-CH) |
| δ 4.41 (d, J=6.0 Hz, 2H, -CH₂-) | δ 129.0 (Ar-CH) |
| δ 1.47 (s, 9H, -C(CH₃)₃) | δ 128.5 (Ar-CH) |
| δ 80.0 (-C(CH₃)₃) | |
| δ 44.5 (-CH₂-) | |
| δ 28.4 (-C(CH₃)₃) |
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The provided data is predicted based on typical values for similar structures and may vary slightly.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H (carbamate) | Stretching | ~3350 |
| C-H (aromatic) | Stretching | ~3100-3000 |
| C-H (aliphatic) | Stretching | ~2970-2850 |
| C=O (aldehyde) | Stretching | ~1700 |
| C=O (carbamate) | Stretching | ~1685 |
| C=C (aromatic) | Stretching | ~1600, 1480 |
| C-N | Stretching | ~1250 |
| C-O | Stretching | ~1160 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Technique | Expected m/z | Interpretation |
| Electrospray Ionization (ESI+) | 236.1332 | [M+H]⁺ |
| 258.1151 | [M+Na]⁺ | |
| 180.0706 | [M - C₄H₈ + H]⁺ (loss of isobutylene) | |
| 134.0600 | [M - Boc + H]⁺ |
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry due to the presence of two key reactive sites: the aldehyde group and the Boc-protected amine. The Boc group provides a stable protecting group for the amine that can be readily removed under acidic conditions, allowing for sequential chemical modifications.
The aldehyde functionality can be utilized in various reactions to construct more complex molecular scaffolds. For instance, it can undergo reductive amination to introduce new amine-containing substituents or participate in Wittig-type reactions to form alkenes. These transformations are fundamental in the synthesis of a wide range of biologically active compounds.
While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives are of significant interest in drug discovery. The 3-aminomethylbenzaldehyde core is a structural motif present in various compounds with potential therapeutic applications.
Workflow for Utilization in Drug Synthesis:
Figure 2: A generalized workflow illustrating the use of this compound in the synthesis of bioactive molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and important intermediate in organic and medicinal chemistry. Its bifunctional nature, with a reactive aldehyde and a protected amine, allows for a wide range of synthetic transformations, making it a valuable tool for the construction of complex molecules with potential therapeutic applications. This guide has provided a detailed overview of its properties, synthesis, purification, and characterization, which will be of significant value to researchers and professionals in the field of drug discovery and development.
References
Technical Guide: tert-Butyl 3-formylbenzylcarbamate (CAS 170853-04-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-formylbenzylcarbamate, with the CAS number 170853-04-0, is a bifunctional organic compound that serves as a crucial intermediate in synthetic organic chemistry. Its structure incorporates a benzaldehyde moiety and a Boc-protected aminomethyl group, making it a versatile building block for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a reactive aldehyde and a protected amine allows for selective and sequential chemical transformations, offering significant strategic advantages in multistep syntheses. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and data for laboratory use.
Chemical and Physical Properties
This compound is typically a pale yellow solid under standard conditions.[1] The key physicochemical and structural data are summarized in the table below.
| Property | Value |
| CAS Number | 170853-04-0 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol [1] |
| Appearance | Pale yellow solid[1] |
| IUPAC Name | tert-butyl N-(3-formylbenzyl)carbamate |
| Synonyms | 3-(Aminomethyl)benzaldehyde, N-Boc Protected; Tert-Butyl N-(3-Formylbenzyl)Carbamate[1] |
| InChI | InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,9H,8H2,1-3H3,(H,14,16)[1] |
| SMILES | CC(C)(C)OC(=O)NCc1cccc(c1)C=O[1] |
Synthesis
The synthesis of this compound can be achieved through a few key pathways, primarily involving the protection of the amino group of 3-(aminomethyl)benzaldehyde or the functional group transformation of a related precursor. A common and efficient method is the Boc protection of 3-(aminomethyl)benzaldehyde.
Experimental Protocol: Boc Protection of 3-(aminomethyl)benzaldehyde
This protocol describes the synthesis of this compound from 3-(aminomethyl)benzaldehyde using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3-(aminomethyl)benzaldehyde hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-(aminomethyl)benzaldehyde hydrochloride (1.0 eq) in a mixture of dichloromethane and water, add sodium bicarbonate (2.5 eq).
-
Stir the mixture vigorously at room temperature until the starting material is fully dissolved and the solution becomes basic.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a pale yellow solid.
Expected Yield: 85-95%
Synthesis Workflow
The logical workflow for the synthesis of this compound is depicted below.
Spectroscopic Data
The structural confirmation of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy. While specific peak assignments can vary slightly based on the solvent and instrument, the following provides a representative interpretation of the ¹H and ¹³C NMR spectra.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Aldehyde proton (-CHO) | |
| ~7.8 | d | 1H | Aromatic proton | |
| ~7.6 | s | 1H | Aromatic proton | |
| ~7.5 | t | 1H | Aromatic proton | |
| ~7.4 | d | 1H | Aromatic proton | |
| ~5.0 | br s | 1H | NH proton | |
| ~4.4 | d | 2H | Methylene protons (-CH₂-) | |
| ~1.5 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| ~192.0 | Aldehyde carbonyl carbon | |
| ~156.0 | Carbamate carbonyl carbon | |
| ~139.0 | Aromatic quaternary carbon | |
| ~136.5 | Aromatic quaternary carbon | |
| ~131.0 | Aromatic CH carbon | |
| ~129.5 | Aromatic CH carbon | |
| ~129.0 | Aromatic CH carbon | |
| ~128.0 | Aromatic CH carbon | |
| ~80.0 | tert-Butyl quaternary carbon | |
| ~45.0 | Methylene carbon | |
| ~28.5 | tert-Butyl methyl carbons |
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The aldehyde group can undergo a variety of reactions, including reductive amination, Wittig reactions, and condensations, to introduce diverse functionalities. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized.
While specific, publicly available examples of its direct use in the synthesis of marketed drugs are limited, its structural motif is present in numerous compounds under investigation. The strategic placement of the formyl and protected amino groups on the benzyl ring allows for the construction of complex molecular scaffolds.
Logical Relationship in Drug Synthesis
The utility of this compound in a hypothetical drug synthesis workflow is illustrated below. This diagram shows how the intermediate can be sequentially modified at its two functional groups to build a more complex molecule.
Conclusion
This compound is a strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for controlled and sequential introduction of molecular complexity, making it a valuable tool for the synthesis of novel drug candidates and other high-value chemical entities. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this versatile intermediate in their synthetic endeavors.
References
tert-Butyl 3-formylbenzylcarbamate molecular formula C13H17NO3
An In-depth Technical Guide to tert-Butyl 3-formylbenzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (C13H17NO3), a key intermediate in organic and medicinal chemistry. This document details its physicochemical and spectroscopic properties, provides a detailed experimental protocol for its synthesis via N-Boc protection, and discusses its applications as a versatile building block in the synthesis of complex pharmaceutical agents. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams as specified.
Introduction
This compound, also known as N-Boc-3-(aminomethyl)benzaldehyde, is an organic compound that incorporates a benzaldehyde moiety and an amine protected by a tert-butoxycarbonyl (Boc) group.[1] The Boc protecting group is favored in multi-step syntheses due to its stability in a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions. The presence of both a reactive aldehyde and a protected amine makes this compound a valuable bifunctional building block for creating diverse molecular architectures, particularly in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. Spectroscopic data are predicted based on the analysis of structurally analogous compounds, such as tert-butyl benzylcarbamate and other benzaldehyde derivatives.[2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C13H17NO3 | N/A |
| Molecular Weight | 235.28 g/mol | [1] |
| CAS Number | 177785-05-2 | N/A |
| Appearance | Off-white solid | N/A |
| Melting Point | 105 - 109 °C | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Insoluble in water | N/A |
Predicted Spectroscopic Data
Table 2: Predicted 1H and 13C NMR Spectral Data (Solvent: CDCl3)
| Type | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1H NMR | ~9.9 - 10.1 | (s, 1H), Aldehyde (-CHO) |
| ~7.8 - 7.9 | (s, 1H), Aromatic (Ar-H) | |
| ~7.7 - 7.8 | (d, 1H), Aromatic (Ar-H) | |
| ~7.5 - 7.6 | (d, 1H), Aromatic (Ar-H) | |
| ~7.4 - 7.5 | (t, 1H), Aromatic (Ar-H) | |
| ~5.0 | (br s, 1H), Carbamate (N-H) | |
| ~4.4 | (d, 2H), Benzylic (-CH2-) | |
| ~1.48 | (s, 9H), tert-Butyl (-C(CH3)3) | |
| 13C NMR | ~192 | Aldehyde (C=O) |
| ~156 | Carbamate (C=O) | |
| ~139 | Aromatic (Ar-C) | |
| ~137 | Aromatic (Ar-C) | |
| ~132 | Aromatic (Ar-CH) | |
| ~129 | Aromatic (Ar-CH) | |
| ~128 | Aromatic (Ar-CH) | |
| ~127 | Aromatic (Ar-CH) | |
| ~80 | tert-Butyl (quaternary C) | |
| ~45 | Benzylic (-CH2-) | |
| ~28 | tert-Butyl (-CH3) |
Table 3: Predicted Key Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopy | Predicted Peak/Fragment | Description |
| IR (cm⁻¹) | ~3350 | N-H stretch (carbamate) |
| ~2970 | C-H stretch (aliphatic, t-butyl) | |
| ~2830, ~2730 | C-H stretch (aldehyde) | |
| ~1710 | C=O stretch (aldehyde) | |
| ~1690 | C=O stretch (carbamate, amide I) | |
| ~1520 | N-H bend (carbamate, amide II) | |
| MS (m/z) | 235 [M]⁺ | Molecular Ion |
| 179 [M-56]⁺ | Loss of isobutylene | |
| 134 [M-101]⁺ | Loss of Boc group | |
| 106 | Benzyl fragment |
Synthesis Experimental Protocol
The synthesis of this compound is readily achieved by the N-protection of 3-(aminomethyl)benzaldehyde using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is a standard procedure for introducing the Boc protecting group onto a primary amine.
Synthesis Workflow
Caption: General workflow for the Boc-protection of 3-(aminomethyl)benzaldehyde.
Detailed Methodology
Materials:
-
3-(aminomethyl)benzaldehyde hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography or recrystallization
Procedure:
-
In a round-bottom flask, dissolve 3-(aminomethyl)benzaldehyde hydrochloride (1.0 eq) in a mixture of THF and water (e.g., a 1:1 ratio).
-
Cool the solution to 0 °C using an ice bath with continuous stirring.
-
Slowly add a solution of sodium hydroxide (2.2 eq) in water to the flask to neutralize the hydrochloride salt and create basic conditions. Alternatively, an organic base like triethylamine (2.5 eq) can be used in an anhydrous solvent like DCM.
-
In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF (or the reaction solvent).
-
Add the Boc₂O solution dropwise to the cooled amine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent using a rotary evaporator.
-
Add water to the remaining aqueous residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.
Applications in Research and Drug Development
This compound is not typically investigated for its own biological activity. Instead, its value lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected amine allows for selective modification of the aldehyde group, and subsequent deprotection of the amine provides a handle for further functionalization.
Role as a Synthetic Intermediate
The logical relationship of this compound as a building block is illustrated below. The aldehyde can be converted into various functional groups (e.g., amines via reductive amination, alkenes via Wittig reaction, or carboxylic acids via oxidation), while the protected amine remains intact for later-stage modifications.
Caption: Role as a key intermediate in multi-step organic synthesis.
No direct interactions with specific biological signaling pathways have been reported for this compound itself. Its importance is derived from the biological activities of the compounds synthesized from it.
Safety and Handling
Table 4: Hazard and Precautionary Information
| Category | Information |
| Hazard Statements | May cause skin and eye irritation. May cause respiratory irritation. |
| Precautionary Statements | Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust. |
| Stability | Stable under recommended storage conditions. |
| Incompatibilities | Strong oxidizing agents. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. |
Conclusion
This compound is a valuable and versatile intermediate in synthetic organic chemistry. Its bifunctional nature, combining a reactive aldehyde with a stable, yet easily removable, Boc-protected amine, makes it an ideal starting material for the construction of complex molecules targeted for pharmaceutical and drug discovery research. This guide provides the essential technical information required for its synthesis, characterization, and application in a research setting.
References
An In-depth Technical Guide to tert-Butyl 3-formylbenzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tert-Butyl 3-formylbenzylcarbamate, a versatile organic compound with applications in synthetic chemistry and potential as a key intermediate in pharmaceutical development. This document details its chemical properties, synthesis, and known applications, presenting data in a structured format for clarity and ease of comparison.
Chemical Identity and Properties
This compound, also known by its synonyms Tert-Butyl N-(3-Formylbenzyl)Carbamate and 3-(Aminomethyl)Benzaldehyde, N-Boc Protected, is a bifunctional molecule featuring a benzaldehyde group and a Boc-protected amine. This unique structure allows for selective chemical modifications at two distinct reactive sites, making it a valuable building block in multi-step organic syntheses. The tert-butoxycarbonyl (Boc) protecting group provides stability to the amine functionality, which can be readily removed under acidic conditions when required.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| IUPAC Name | tert-butyl (3-formylbenzyl)carbamate |
| Synonyms | Tert-Butyl N-(3-Formylbenzyl)Carbamate, 3-(Aminomethyl)Benzaldehyde, N-Boc Protected |
| CAS Number | 170853-04-0[1] |
| Molecular Formula | C₁₃H₁₇NO₃[1] |
| Molecular Weight | 235.28 g/mol [1] |
| Physical Description | Pale yellow solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Synthesis and Reactivity
The reactivity of this compound is characterized by the distinct functionalities present in the molecule. The aldehyde group is susceptible to nucleophilic attack and can participate in a variety of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes. The Boc-protected amine is stable under a wide range of reaction conditions but can be deprotected using strong acids like trifluoroacetic acid (TFA) to yield the free amine.
Logical Workflow for the Utilization of this compound in Synthesis
Caption: Synthetic utility of this compound.
Applications in Drug Discovery and Medicinal Chemistry
Carbamates are a significant class of compounds in medicinal chemistry, often utilized as isosteres for amide bonds in peptide-based drugs to improve metabolic stability and cell permeability. The Boc protecting group is a cornerstone of modern peptide synthesis and other complex molecule constructions.
While specific biological activities or signaling pathway modulations for this compound have not been explicitly reported, its structural motifs are present in various biologically active molecules. The presence of both a reactive aldehyde and a protected amine makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening.
Compounds with similar structural features, such as a carbamate-protected amine and a reactive functional group, have been employed as linkers in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. The bifunctional nature of this compound makes it a candidate for the synthesis of such linker scaffolds.
Signaling Pathway Hypothesis
Given its structure, derivatives of this compound could potentially be designed to interact with various biological targets. For example, the benzylamine core could be elaborated to target specific enzyme active sites or protein-protein interfaces.
Caption: Potential drug discovery workflow utilizing the core scaffold.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and specific reactions of this compound are not currently available. Researchers should refer to general methods for the Boc protection of amines and standard protocols for reactions involving aldehydes.
General Protocol for Boc Protection of a Primary Amine:
-
Dissolve the amine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add di-tert-butyl dicarbonate (Boc₂O), typically in a 1.1 to 1.5 molar excess.
-
A base, such as triethylamine or N,N-diisopropylethylamine, may be added to scavenge the acid byproduct.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the product by column chromatography or recrystallization.
General Protocol for Reductive Amination:
-
Dissolve the aldehyde (this compound) and the desired amine in a suitable solvent (e.g., dichloroethane, methanol).
-
A mild acid catalyst, such as acetic acid, may be added to facilitate imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction carefully with water or an aqueous basic solution.
-
Extract the product with an organic solvent and purify as needed.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature allows for the strategic and sequential introduction of various chemical moieties, making it an ideal scaffold for the construction of complex molecules and diverse compound libraries. While specific biological data for this compound is limited, its structural components are prevalent in many pharmaceutically active agents. Further research into the synthesis and application of this compound is warranted to fully explore its utility in drug discovery and development.
References
An In-depth Technical Guide to Tert-Butyl N-(3-formylphenyl)carbamate: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl N-(3-formylphenyl)carbamate, a bifunctional aromatic compound, serves as a crucial building block in medicinal chemistry and organic synthesis. Its structure incorporates a synthetically versatile aldehyde group and a tert-butyloxycarbonyl (Boc)-protected amine on a phenyl ring. This strategic arrangement allows for selective chemical modifications, making it an invaluable intermediate in the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and explores its applications in drug discovery, including its use in forging new carbon-carbon and carbon-nitrogen bonds.
Chemical Structure and Properties
Tert-butyl N-(3-formylphenyl)carbamate, also known as 3-(Boc-amino)benzaldehyde, possesses the chemical formula C₁₂H₁₅NO₃. The molecule features a benzaldehyde core with a tert-butyloxycarbonyl-protected amino group at the meta-position. The Boc protecting group offers stability under a wide range of reaction conditions, yet can be readily removed under acidic conditions, allowing for sequential functionalization of the amine. The aldehyde group provides a reactive handle for a variety of transformations, including reductive amination, Wittig reactions, and Suzuki coupling.
Quantitative Data
The physicochemical properties of tert-butyl N-(3-formylphenyl)carbamate and its ortho- and para-isomers are summarized in the table below for comparative analysis.
| Property | Tert-Butyl N-(3-formylphenyl)carbamate | Tert-Butyl N-(2-formylphenyl)carbamate | Tert-Butyl N-(4-formylphenyl)carbamate |
| CAS Number | 176980-36-2 | 74965-38-1 | 144072-30-0 |
| Molecular Formula | C₁₂H₁₅NO₃ | C₁₂H₁₅NO₃ | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol | 221.25 g/mol | 221.25 g/mol |
| Melting Point | Not Reported | 57-61 °C | Not Reported |
| Boiling Point | 290.6 °C at 760 mmHg | 291.7 °C at 760 mmHg | Not Reported |
| Density | 1.163 g/cm³ | 1.163 g/cm³ | Not Reported |
| Flash Point | 129.5 °C | 130.2 °C | Not Reported |
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of tert-butyl N-(3-formylphenyl)carbamate from 3-aminobenzaldehyde.
Synthesis of Tert-Butyl N-(3-formylphenyl)carbamate
This procedure outlines the protection of the amino group of 3-aminobenzaldehyde using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
3-Aminobenzaldehyde
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-aminobenzaldehyde (1.0 eq) in tetrahydrofuran (THF).
-
Add an aqueous solution of sodium bicarbonate (2.0 eq).
-
To the stirred biphasic mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at room temperature.
-
Allow the reaction mixture to stir vigorously overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield tert-butyl N-(3-formylphenyl)carbamate as a solid.
Applications in Drug Discovery and Medicinal Chemistry
The dual functionality of tert-butyl N-(3-formylphenyl)carbamate makes it a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The aldehyde can be readily converted into other functional groups, while the Boc-protected amine can be deprotected to allow for further derivatization.
Reductive Amination
The formyl group can undergo reductive amination with a variety of primary and secondary amines to introduce new substituents, a common strategy in the synthesis of bioactive molecules.
Suzuki Coupling
The aldehyde can be converted to a halide or triflate, which can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form biaryl structures. These motifs are prevalent in many pharmaceutical agents.
Conclusion
Tert-butyl N-(3-formylphenyl)carbamate is a valuable and versatile intermediate in the field of drug discovery and medicinal chemistry. Its strategically positioned and orthogonally protected functional groups allow for a wide array of chemical transformations, facilitating the synthesis of complex molecules with potential therapeutic value. The methodologies outlined in this guide provide a framework for the synthesis and application of this important building block in the development of new pharmaceuticals.
solubility of tert-Butyl 3-formylbenzylcarbamate
An In-depth Technical Guide on the Solubility of tert-Butyl 3-formylbenzylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable intermediate in organic synthesis, frequently utilized in the preparation of more complex molecules for pharmaceutical and agrochemical research.[1] Its structure incorporates a Boc-protected amine and a reactive formyl group, making it a versatile building block.[2] Understanding the solubility of this compound is critical for its application in drug discovery and development, as solubility influences reaction kinetics, purification strategies, formulation, and ultimately, bioavailability. This guide provides a technical overview of the predicted solubility of this compound and outlines detailed experimental protocols for its quantitative determination, addressing the current lack of publicly available data.
Molecular Structure and Qualitative Solubility Prediction
The solubility of an organic compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The structure of this compound is presented below:
Chemical Formula: C₁₃H₁₇NO₃[1]
Molecular Weight: 235.28 g/mol [1]
Structure:
-
tert-Butyl Carbamate Group: The carbamate group (-NHCOO-) contains polar N-H and C=O bonds, which can act as hydrogen bond donors and acceptors, respectively. The bulky, nonpolar tert-butyl group, however, imparts significant steric hindrance and lipophilic character, which can influence its reactivity and solubility.[1]
-
Benzyl Group: The aromatic benzyl ring is predominantly nonpolar and hydrophobic, contributing to solubility in nonpolar organic solvents.
-
Formyl Group (Aldehyde): The aldehyde group (-CHO) is polar and can act as a hydrogen bond acceptor. This group can participate in various chemical reactions like condensation and oxidation.[1]
Based on these structural features, a qualitative solubility profile can be predicted:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of hydrogen bond donors and acceptors suggests some potential for solubility. However, the significant nonpolar surface area from the benzyl and tert-butyl groups would likely limit its solubility in highly polar solvents like water. It is expected to be sparingly soluble to insoluble in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents can engage in dipole-dipole interactions and accept hydrogen bonds. This compound is expected to exhibit good solubility in these solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the nonpolar nature of the benzyl and tert-butyl groups, it is likely to have some solubility in these solvents, although the polar carbamate and formyl groups may limit high solubility.
-
Chlorinated Solvents (e.g., dichloromethane, chloroform): These are good general solvents for a wide range of organic compounds and are expected to effectively dissolve this compound.
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, experimental determination is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3]
Shake-Flask Method for Thermodynamic Solubility
This method involves agitating an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, DMSO, dichloromethane, hexane)
-
Analytical balance
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 or 0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. Ensure there is enough solid to maintain a saturated solution with undissolved solid remaining at the end of the experiment.
-
Accurately add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[4]
-
Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[4] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution is no longer increasing).
-
-
Sample Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle by gravity or by centrifugation.
-
Carefully withdraw a known volume of the supernatant. It is crucial to avoid aspirating any solid particles.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial. This step removes any remaining solid particles that could dissolve upon dilution and lead to an overestimation of solubility.
-
-
Analysis and Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method, such as UPLC-MS, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the concentration of the undiluted supernatant by applying the dilution factor. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the thermodynamic .
Data Presentation
The quantitative solubility data obtained from the experimental protocols should be recorded in a structured format for easy comparison and reference.
| Solvent | Temperature (°C) | Quantitative Solubility (mg/mL) | Quantitative Solubility (µg/mL) | Notes |
| Water | 25 | |||
| PBS (pH 7.4) | 25 | |||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetonitrile | 25 | |||
| DMSO | 25 | |||
| Dichloromethane | 25 | |||
| Hexane | 25 |
Conclusion
References
Spectroscopic and Synthetic Profile of tert-Butyl 3-formylbenzylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Overview
tert-Butyl 3-formylbenzylcarbamate is a bifunctional organic molecule incorporating a Boc-protected amine and an aromatic aldehyde. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other bioactive compounds. The presence of the reactive formyl group allows for a variety of subsequent chemical transformations, such as reductive amination, oxidation, or olefination, while the tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of masking the benzylamine functionality.
Chemical Structure:
Molecular Formula: C₁₃H₁₇NO₃[1]
Molecular Weight: 235.28 g/mol [1]
Appearance: Pale yellow solid[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and by comparison with spectral data of similar compounds such as tert-butyl benzylcarbamate and other aromatic aldehydes.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 - 10.1 | Singlet | 1H | Ar-CH O |
| ~7.8 - 7.9 | Singlet (or distorted triplet) | 1H | Ar-H (proton ortho to CHO) |
| ~7.6 - 7.7 | Doublet | 1H | Ar-H (proton para to CH₂NHBoc) |
| ~7.4 - 7.5 | Triplet | 1H | Ar-H (proton meta to both groups) |
| ~7.3 - 7.4 | Doublet | 1H | Ar-H (proton ortho to CH₂NHBoc) |
| ~5.0 - 5.2 | Broad Singlet | 1H | NH |
| ~4.4 - 4.5 | Doublet | 2H | CH ₂-NH |
| 1.48 | Singlet | 9H | -C(CH ₃)₃ |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | C HO |
| ~156 | NC =O |
| ~140 | Ar-C -CH₂NHBoc |
| ~137 | Ar-C -CHO |
| ~132 | Ar-C H |
| ~129 | Ar-C H |
| ~128 | Ar-C H |
| ~127 | Ar-C H |
| ~80 | -C (CH₃)₃ |
| ~45 | C H₂-NH |
| 28.4 | -C(C H₃)₃ |
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Sharp | N-H Stretch |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2980, 2870 | Medium-Strong | Aliphatic C-H Stretch |
| ~2820, 2720 | Medium, Sharp | Aldehyde C-H Stretch (Fermi doublet) |
| ~1710 | Strong, Sharp | C=O Stretch (Aldehyde) |
| ~1690 | Strong, Sharp | C=O Stretch (Carbamate) |
| ~1520 | Medium | N-H Bend |
| ~1250, 1160 | Strong | C-O Stretch |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI)
| m/z | Interpretation |
| 236.12 | [M+H]⁺ |
| 258.10 | [M+Na]⁺ |
| 180.08 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |
| 134.06 | [M - Boc group]⁺ |
Experimental Protocols
Proposed Synthesis of this compound
A common and effective method for the Boc protection of amines is the reaction with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3-(Aminomethyl)benzaldehyde hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 3-(aminomethyl)benzaldehyde hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of THF and water, add a base such as triethylamine (1.1 eq) or sodium bicarbonate (2.2 eq) at 0 °C.
-
Stir the mixture for 15-30 minutes to neutralize the hydrochloride salt.
-
To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If a water-miscible solvent like THF was used, remove it under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pale yellow solid.
General Protocol for Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
FT-IR Spectroscopy:
-
Record the FT-IR spectrum of the solid sample using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform a background scan prior to the sample scan.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into an ESI-mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range.
Workflow and Pathway Visualizations
The following diagrams illustrate the proposed synthetic pathway and the general analytical workflow for the characterization of this compound.
Caption: Proposed synthesis of this compound.
Caption: Analytical workflow for structural confirmation.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 3-formylbenzylcarbamate
This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 3-formylbenzylcarbamate. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted based on the analysis of structurally similar compounds, including aromatic aldehydes and tert-butyl carbamates. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These values are anticipated for a spectrum recorded in deuterated chloroform (CDCl₃) at room temperature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | - | 1H |
| Aromatic (H-2) | ~7.9 | Singlet (s) or Triplet (t) | J ≈ 1.5 | 1H |
| Aromatic (H-4) | ~7.8 | Doublet of Doublets (dd) | J ≈ 7.7, 1.5 | 1H |
| Aromatic (H-6) | ~7.7 | Doublet of Doublets (dd) | J ≈ 7.7, 1.5 | 1H |
| Aromatic (H-5) | ~7.5 | Triplet (t) | J ≈ 7.7 | 1H |
| Carbamate (-NH) | 4.8 - 5.2 | Broad Singlet (br s) | - | 1H |
| Methylene (-CH₂-) | ~4.4 | Doublet (d) | J ≈ 6.0 | 2H |
| tert-Butyl (-C(CH₃)₃) | ~1.5 | Singlet (s) | - | 9H |
Note: The chemical shifts for aromatic protons are estimations and the exact values can be influenced by the solvent and concentration. The multiplicity of H-2 is predicted as a singlet or a narrow triplet due to small meta-coupling.
Structural Representation and Proton Labeling
The chemical structure of this compound with the IUPAC numbering for the aromatic protons is depicted below. This diagram aids in the assignment of the signals in the ¹H NMR spectrum.
Caption: Chemical structure of this compound.
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
3.1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, referencing to the residual solvent peak (CHCl₃ in CDCl₃ at δ ≈ 7.26 ppm) is also common practice.[1]
3.2. Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[2][3]
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample. More scans may be needed for dilute samples to improve the signal-to-noise ratio.
-
Referencing: Calibrate the spectrum using the residual solvent peak of CDCl₃ at 7.26 ppm.[1]
3.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify the chemical shift of each peak.
Logical Workflow for Spectral Analysis
The process of analyzing the ¹H NMR spectrum of this compound can be visualized as a logical workflow.
Caption: Workflow for ¹H NMR analysis of this compound.
References
role of tert-butyl group in molecular stability
An In-depth Technical Guide on the Role of the Tert-Butyl Group in Molecular Stability
Abstract
The tert-butyl group, (CH₃)₃C-, is a sterically demanding and electronically significant substituent that plays a pivotal role in modern organic chemistry and drug development. Its unique combination of size, three-dimensional structure, and electronic properties allows it to exert profound control over molecular stability, conformation, and reactivity. This technical guide provides a comprehensive analysis of the multifaceted contributions of the tert-butyl group to molecular stability, intended for researchers, scientists, and professionals in drug development. We will explore its fundamental steric and electronic effects, its function as a conformational anchor, its impact on thermodynamic and kinetic parameters, and its strategic application in medicinal chemistry. Detailed experimental methodologies and quantitative data are presented to offer a thorough understanding of this crucial functional group.
Fundamental Properties of the Tert-Butyl Group
The influence of the tert-butyl group on molecular stability stems from two primary characteristics: its steric bulk and its electronic nature.
Steric Effects: The Bulky Protector
The most prominent feature of the tert-butyl group is its large size and tetrahedral arrangement of three methyl groups around a central quaternary carbon.[1][2] This steric bulk has several key consequences:
-
Steric Hindrance: The group physically obstructs the space around its point of attachment, slowing or completely inhibiting reactions at adjacent sites.[1][2] This "steric shield" can protect susceptible functional groups from enzymatic degradation or unwanted side reactions during synthesis, thereby enhancing kinetic stability.[1][3] In the context of antioxidants, for example, the tert-butyl group provides steric hindrance that protects the phenol group from rapid oxidation.[2]
-
Conformational Locking: In cyclic systems, particularly cyclohexane rings, the steric demand of the tert-butyl group is so great that it effectively "locks" the ring in a single chair conformation.[4][5] The energy penalty for placing a tert-butyl group in an axial position is exceptionally high due to severe 1,3-diaxial interactions, forcing it to almost exclusively occupy the equatorial position.[4][6] This effect is invaluable for studying conformational isomers and controlling the stereochemical outcome of reactions.
Electronic Effects: An Electron-Donating Moiety
The tert-butyl group influences the electronic environment of a molecule through two main mechanisms, acting as an electron-donating group.[2][7]
-
Inductive Effect (+I): The three methyl groups push electron density toward the central quaternary carbon, which in turn donates this density to the atom it is attached to.[7] This positive inductive effect arises from the higher s-character of the sp² orbital of an aromatic carbon compared to the sp³ orbital of the tert-butyl carbon, leading to electron flow towards the aromatic ring.[8]
-
Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from the C-H σ-bonds of the methyl groups into an adjacent empty or partially filled p-orbital or a π-system.[7] This delocalization effectively donates electron density, contributing to the stabilization of carbocations and other electron-deficient centers. The stabilization of the tert-butyl carbocation is a classic textbook example of this effect.[7]
Quantitative Analysis of Tert-Butyl Effects
The stabilizing effects of the tert-butyl group can be quantified through various experimental and computational parameters.
Data Presentation
The following tables summarize key quantitative data related to the steric and electronic properties of the tert-butyl group.
| Parameter | Value | Description | Source |
| A-Value (kcal/mol) | ~4.7 - 5.4 | The conformational free energy difference between the axial and equatorial conformers in a monosubstituted cyclohexane. Represents the energetic penalty of an axial position. | [6][9][10] |
| 1,3-Diaxial Strain (kJ/mol) | 11.4 | The steric strain energy from the interaction between an axial tert-butyl group and one axial hydrogen on a cyclohexane ring. The total strain is twice this value. | [4][6] |
| C-H BDE (kcal/mol) | ~100 | The bond dissociation energy for a primary C-H bond within the tert-butyl group. This high value contributes to its resistance to radical abstraction. | [11] |
| Table 1: Steric and Thermodynamic Parameters of the Tert-Butyl Group |
| Parameter | Value | Description | Source |
| Taft Steric Parameter (Es) | -1.54 | A measure of the steric effect of a substituent in ester hydrolysis. A more negative value indicates greater steric hindrance. | [7] |
| Hammett Meta Constant (σm) | -0.10 | Represents the electronic effect (inductive) of the substituent at the meta position of a benzene ring. The negative value indicates an electron-donating nature. | [7] |
| Hammett Para Constant (σp) | -0.20 | Represents the combined electronic effect (inductive + resonance/hyperconjugation) at the para position. The more negative value compared to σm reflects the contribution of hyperconjugation. | [7] |
| Table 2: Electronic and Steric Parameters of the Tert-Butyl Group |
Role in Drug Design and Development
The properties of the tert-butyl group are strategically exploited in medicinal chemistry to enhance the pharmacological profile of drug candidates.[3]
-
Metabolic Stability: The high bond dissociation energy of its C-H bonds and its steric shielding make the tert-butyl group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][12] Incorporating this group can block metabolically liable sites, increasing a drug's half-life and oral bioavailability.[3][12] However, it is not completely inert and can be a site of hydroxylation by enzymes like CYP2C8, CYP2C9, and CYP3A4, often leading to active metabolites.[13]
-
Receptor Binding and Selectivity: By locking a molecule into a specific, rigid conformation, the tert-butyl group can optimize its fit within a biological target's binding pocket.[3] This can lead to a significant increase in binding affinity (potency) and selectivity for the intended target, thereby reducing off-target effects.[3][13]
-
Physicochemical Properties: The tert-butyl group is highly lipophilic, which can increase a compound's ability to cross cell membranes.[9] However, this increased lipophilicity can also lead to poor aqueous solubility and unwanted property modulation, necessitating a careful balance in drug design.[9][14]
Experimental and Computational Methodologies
A variety of techniques are employed to characterize the influence of the tert-butyl group on molecular stability.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the preferred conformation and measure the energy barrier of ring flips in cyclic systems containing a tert-butyl group.
-
Methodology: ¹H and ¹³C NMR spectra are recorded at various temperatures. In a conformationally locked system like tert-butylcyclohexane, distinct signals for axial and equatorial protons are observed. The coupling constants (J-values) between adjacent protons provide information about their dihedral angles, confirming chair geometry. For systems with conformational flexibility, variable-temperature NMR can be used to determine the temperature at which the signals for the two conformers coalesce, allowing for the calculation of the free energy of activation (ΔG‡) for the ring-flip process. The ratio of conformers at equilibrium can be determined by integrating the distinct NMR signals at low temperatures.
-
-
Calorimetry (DSC/ARC):
-
Objective: To measure the thermal stability and decomposition kinetics of compounds containing tert-butyl groups, particularly energetic materials like tert-butyl peroxybenzoate.[15]
-
Methodology: Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions as a function of temperature. A sample is heated at a constant rate, and the onset temperature of an exothermic decomposition event indicates its thermal stability. Accelerating Rate Calorimetry (ARC) provides data under adiabatic conditions, simulating a worst-case thermal runaway scenario. The sample is heated in steps, and if self-heating is detected, the calorimeter maintains an adiabatic environment. The resulting temperature and pressure versus time data are used to calculate kinetic parameters like activation energy and thermodynamic properties like the heat of decomposition.[15]
-
-
X-ray Crystallography:
-
Objective: To obtain a precise three-dimensional structure of a molecule in the solid state.
-
Methodology: A single crystal of the compound is grown and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed. The data is processed to generate an electron density map, from which the positions of the individual atoms can be determined. This provides definitive proof of the conformation adopted by the molecule, including the orientation of the tert-butyl group, and precise measurements of bond lengths and angles.[16]
-
Visualizing Key Concepts and Workflows
Diagrams generated using Graphviz DOT language help illustrate the logical relationships and experimental processes discussed.
Conclusion
The tert-butyl group is far more than an inert, bulky substituent. It is a powerful tool for controlling molecular architecture and stability through a predictable interplay of steric and electronic effects. Its ability to enforce specific conformations, shield reactive centers, and donate electron density makes it indispensable in fields ranging from physical organic chemistry to medicinal chemistry. For drug development professionals, a deep understanding of the tert-butyl effect is critical for designing potent, selective, and metabolically robust therapeutic agents. The continued application and study of this seemingly simple functional group will undoubtedly lead to further innovations in molecular design and engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistryschool.net [chemistryschool.net]
- 5. brainly.in [brainly.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Absolute Configuration and Conformation of (−)-R-t-Butylphenylphosphinoamidate: Chiroptical Spectroscopy and X-ray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for tert-Butyl 3-formylbenzylcarbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-Butyl 3-formylbenzylcarbamate, a versatile bifunctional molecule, in key organic synthesis transformations. Its unique structure, featuring a Boc-protected amine and a reactive formyl group, makes it a valuable building block for the synthesis of a wide range of organic molecules, including pharmaceutical intermediates and other complex chemical entities.
Overview of Reactivity
This compound is characterized by two primary reactive sites: the aldehyde (formyl) group and the Boc-protected aminomethyl group. The aldehyde functionality allows for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the Boc-protecting group offers a stable yet readily cleavable handle for the amine, permitting its participation in subsequent synthetic steps.
This document will focus on three principal applications of the aldehyde group:
-
Reductive Amination: For the synthesis of secondary amines.
-
Wittig Reaction: For the formation of alkenes.
-
Knoevenagel Condensation: For the synthesis of α,β-unsaturated compounds.
Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines. The reaction proceeds via the initial formation of an imine from the aldehyde and a primary amine, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent commonly employed for this transformation, as it is stable in acidic conditions often used to catalyze imine formation.
Application Note:
This protocol is particularly useful for the synthesis of N-substituted-3-((tert-butoxycarbonylamino)methyl)benzylamines, which are valuable intermediates in medicinal chemistry. The reaction is generally high-yielding and tolerates a wide variety of functional groups on the primary amine coupling partner.
Quantitative Data Summary:
| Entry | Primary Amine | Reducing Agent | Solvent | Yield (%) |
| 1 | Aniline | Sodium Triacetoxyborohydride | THF | ~85-95 |
| 2 | Benzylamine | Sodium Triacetoxyborohydride | THF | ~85-95 |
| 3 | 2-Amino-5-furyl-1,3,4-triazole | Sodium Triacetoxyborohydride | THF | ~80-90[1] |
Experimental Protocol: Synthesis of tert-Butyl (3-((phenylamino)methyl)benzyl)carbamate
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride
-
Anhydrous Tetrahydrofuran (THF)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Add aniline (1.1 eq) to the solution, followed by glacial acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Wittig Reaction
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent). The reaction is known for its reliability and the predictable placement of the newly formed double bond. For aromatic aldehydes, both stabilized and non-stabilized ylides can be employed to generate (E)- and (Z)-alkenes, respectively.
Application Note:
This protocol is suitable for the synthesis of various tert-butyl (3-(alkenyl)benzyl)carbamate derivatives. The choice of the phosphonium ylide will determine the substituent on the newly formed double bond. Stabilized ylides (e.g., those derived from α-haloesters) typically afford the (E)-alkene as the major product.
Quantitative Data Summary:
| Entry | Wittig Reagent | Base | Solvent | Product | Yield (%) |
| 1 | Methyltriphenylphosphonium bromide | n-BuLi | THF | tert-Butyl (3-vinylbenzyl)carbamate | ~70-85 |
| 2 | (Carbethoxymethyl)triphenylphosphonium bromide | NaH | THF | Ethyl (E)-3-(3-((tert-butoxycarbonylamino)methyl)phenyl)acrylate | ~80-90 |
Experimental Protocol: Synthesis of tert-Butyl (3-styrylbenzyl)carbamate
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated Ammonium Chloride Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq).
-
Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise to the suspension. A deep red or orange color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by the addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.
Knoevenagel Condensation
The Knoevenagel condensation is a variation of the aldol condensation where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base to form a new carbon-carbon bond, typically followed by dehydration to yield an α,β-unsaturated product.
Application Note:
This reaction is highly effective for synthesizing compounds with an electron-withdrawing group conjugated to a newly formed double bond. The use of active methylene compounds like malononitrile or diethyl malonate allows for the introduction of cyano or ester functionalities, respectively. These products can serve as versatile precursors for further synthetic manipulations.
Quantitative Data Summary:
| Entry | Active Methylene Compound | Catalyst | Solvent | Product | Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | tert-Butyl (3-(2,2-dicyanovinyl)benzyl)carbamate | ~90-98 |
| 2 | Diethyl malonate | Piperidine/Acetic Acid | Toluene | Diethyl 2-((3-((tert-butoxycarbonylamino)methyl)benzylidene))malonate | ~85-95 |
Experimental Protocol: Synthesis of tert-Butyl (3-(2-cyanovinyl)benzyl)carbamate
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Ice-water bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add malononitrile (1.05 eq) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is often exothermic, and a precipitate may form.
-
Continue stirring for 2-4 hours or until TLC indicates the reaction is complete.
-
If a precipitate has formed, cool the mixture in an ice-water bath to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the purified α,β-unsaturated product.
References
Application Notes and Protocols for tert-Butyl 3-formylbenzylcarbamate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-formylbenzylcarbamate is a versatile bifunctional molecule increasingly utilized as a key intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring a Boc-protected amine and a reactive aldehyde group, allows for sequential and controlled chemical modifications. This makes it an ideal building block for the construction of various drug candidates, particularly in the development of Selective Androgen Receptor Modulators (SARMs).[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a novel SARM, designated as SARM-XYZ.
Core Application: Synthesis of Selective Androgen Receptor Modulators (SARMs)
SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1] They are designed to elicit the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic side effects in tissues like the prostate. The arylpropionamide scaffold is a common structural motif in many SARMs, and this compound serves as an excellent starting material for the synthesis of this key structural element.
The proposed synthetic pathway for SARM-XYZ, a novel arylpropionamide-based SARM, leverages the reactivity of the formyl group for the introduction of the propionamide side chain via a reductive amination reaction.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 170853-04-0 |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (3-((1-cyano-1-methylethyl)aminomethyl)benzyl)carbamate (Intermediate 1)
This protocol details the reductive amination of this compound with 2-amino-2-methylpropanenitrile.
Materials:
-
This compound
-
2-amino-2-methylpropanenitrile
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen atmosphere setup
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 2-amino-2-methylpropanenitrile (1.2 eq).
-
Add glacial acetic acid (1.1 eq) to the mixture and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 as a colorless oil.
Expected Yield: 85-95%
Protocol 2: Synthesis of (S)-2-(3-(((tert-Butoxycarbonyl)amino)methyl)benzylamino)-2-methylpropanoic acid (Intermediate 2)
This protocol describes the hydrolysis of the nitrile group of Intermediate 1 to a carboxylic acid.
Materials:
-
tert-Butyl (3-((1-cyano-1-methylethyl)aminomethyl)benzyl)carbamate (Intermediate 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium hydroxide (NaOH) solution (1M)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Suspend Intermediate 1 (1.0 eq) in a mixture of water and concentrated HCl (1:1 v/v).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and adjust the pH to approximately 3-4 with 1M NaOH solution.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield Intermediate 2 as a white solid.
Expected Yield: 70-80%
Protocol 3: Synthesis of SARM-XYZ
This protocol outlines the final amide coupling step to yield the target SARM-XYZ.
Materials:
-
(S)-2-(3-(((tert-Butoxycarbonyl)amino)methyl)benzylamino)-2-methylpropanoic acid (Intermediate 2)
-
4-Cyano-3-(trifluoromethyl)aniline
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen atmosphere setup
Procedure:
-
Dissolve Intermediate 2 (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add 4-Cyano-3-(trifluoromethyl)aniline (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 10 minutes.
-
Add BOP reagent (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain SARM-XYZ.
Expected Yield: 60-75%
Data Presentation
Table 1: Summary of Reaction Yields for the Synthesis of SARM-XYZ
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) |
| 1 | Intermediate 1 | This compound | 2-amino-2-methylpropanenitrile, STAB, Acetic Acid | DCM | 85-95 |
| 2 | Intermediate 2 | Intermediate 1 | Concentrated HCl | Water/HCl | 70-80 |
| 3 | SARM-XYZ | Intermediate 2 | 4-Cyano-3-(trifluoromethyl)aniline, BOP, DIPEA | DMF | 60-75 |
Visualizations
Experimental Workflow for the Synthesis of SARM-XYZ
References
Application Notes and Protocols: Synthesis of Bioactive Molecules Using tert-Butyl 3-formylbenzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a novel potential kinase inhibitor, N-((3-(((4-(pyridin-4-yl)pyrimidin-2-yl)amino)methyl)phenyl)methyl)carbamic acid tert-butyl ester (designated as KIC-1 ), utilizing tert-Butyl 3-formylbenzylcarbamate as a key starting material. The core synthetic strategy involves a reductive amination reaction, a robust and widely used method for the formation of carbon-nitrogen bonds in medicinal chemistry.[1]
The tert-butoxycarbonyl (Boc) protecting group on the benzylamine moiety offers stability during the synthesis and can be readily removed under acidic conditions for further derivatization or to reveal the free amine for biological activity.[2][3] This protocol is designed to be a practical guide for researchers engaged in the discovery and development of new therapeutic agents.
Synthesis of a Potential Kinase Inhibitor (KIC-1)
The synthesis of KIC-1 is achieved through the reductive amination of this compound with 4-(pyridin-4-yl)pyrimidin-2-amine. This reaction forms a secondary amine linkage, connecting the benzylcarbamate scaffold to a known kinase-inhibitor pharmacophore.
Experimental Protocol: Reductive Amination
This protocol details the procedure for the synthesis of N-((3-(((4-(pyridin-4-yl)pyrimidin-2-yl)amino)methyl)phenyl)methyl)carbamic acid tert-butyl ester (KIC-1 ).
Materials:
-
This compound
-
4-(pyridin-4-yl)pyrimidin-2-amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add 4-(pyridin-4-yl)pyrimidin-2-amine (1.1 eq) and acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product KIC-1 .
Data Presentation
The following table summarizes the quantitative data for the synthesis of KIC-1 .
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) |
| KIC-1 | C₂₂H₂₅N₅O₂ | 391.47 | 75 | >95% |
Visualization of Synthetic Pathway and Biological Context
The following diagrams illustrate the synthetic workflow and a potential signaling pathway that could be targeted by the synthesized molecule.
Caption: Synthetic workflow for the preparation of KIC-1.
Caption: Potential inhibition of a kinase signaling pathway by KIC-1.
References
Application Notes: High-Yield Boc Protection of 3-Aminobenzaldehyde for Pharmaceutical and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient protection of the amino group of 3-aminobenzaldehyde using di-tert-butyl dicarbonate (Boc₂O). The resulting product, tert-butyl (3-formylphenyl)carbamate, is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The protocols outlined below offer high yields and straightforward purification procedures.
Introduction
The protection of amine functionalities is a critical step in multi-step organic synthesis, preventing unwanted side reactions and enabling selective transformations at other parts of a molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile cleavage under mild acidic conditions. This application note focuses on the robust and high-yielding Boc protection of 3-aminobenzaldehyde, a versatile building block containing both an amine and a reactive aldehyde group.
Reaction Principle
The reaction proceeds via the nucleophilic attack of the amino group of 3-aminobenzaldehyde on one of the carbonyl carbons of di-tert-butyl dicarbonate. This addition-elimination reaction forms the stable carbamate linkage, yielding tert-butyl (3-formylphenyl)carbamate. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the Boc protection of 3-aminobenzaldehyde, highlighting the high yields achievable with different solvent and base combinations.
| Protocol | Substrate | Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Purification |
| 1 | 3-Aminobenzaldehyde | Di-tert-butyl dicarbonate (1.1 eq) | NaHCO₃ (aq) | Tetrahydrofuran (THF) | 12 | Room Temperature | 96 | Column Chromatography |
| 2 | 3-Aminobenzaldehyde | Di-tert-butyl dicarbonate (1.2 eq) | Triethylamine (1.5 eq) | Dichloromethane (DCM) | 4 | 0 to Room Temperature | 92 | Column Chromatography |
| 3 | 3-Aminobenzaldehyde | Di-tert-butyl dicarbonate (1.05 eq) | NaHCO₃ (aq) | Tetrahydrofuran (THF) | Not Specified | Room Temperature | 95 | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below.
Protocol 1: High-Yield Synthesis in Tetrahydrofuran with Sodium Bicarbonate
This protocol describes a highly efficient method for the Boc protection of 3-aminobenzaldehyde using aqueous sodium bicarbonate as the base in a tetrahydrofuran solvent system, resulting in an excellent yield of 96%.
Materials:
-
3-Aminobenzaldehyde
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 3-aminobenzaldehyde (1.0 eq) in tetrahydrofuran (THF), add a saturated aqueous solution of sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the biphasic mixture.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (3-formylphenyl)carbamate as a solid.
Protocol 2: Synthesis in Dichloromethane with Triethylamine
This method utilizes an organic base, triethylamine, in a dichloromethane solvent system, providing a high yield of 92%.
Materials:
-
3-Aminobenzaldehyde
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 3-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Upon reaction completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Visualizations
Reaction Scheme
Caption: Boc Protection of 3-Aminobenzaldehyde.
Experimental Workflow
Caption: General Experimental Workflow.
Application Notes and Protocols for the Use of tert-Butyl 3-formylbenzylcarbamate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis and medicinal chemistry, enabling the construction of complex molecular architectures in a single, efficient step from three or more starting materials. This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of chemical diversity, making it highly valuable in drug discovery and development.
tert-Butyl 3-formylbenzylcarbamate is a versatile building block for MCRs. Its structure incorporates an aromatic aldehyde functionality, which is a common component in many named MCRs, and a Boc-protected aminobenzyl group. This combination allows for the straightforward synthesis of diverse heterocyclic scaffolds and other complex molecules with potential biological activity. The tert-butylcarbamate group not only serves as a protecting group for the amine but can also influence the physicochemical properties of the resulting products.
This document provides detailed application notes and protocols for the utilization of this compound in several key multicomponent reactions.
Key Multicomponent Reactions Involving this compound
This compound can participate as the aldehyde component in a variety of MCRs to generate a diverse range of molecular scaffolds. Below are detailed protocols for its application in the Biginelli, Ugi, and Passerini reactions.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs).[1][2] These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The use of this compound in the Biginelli reaction allows for the incorporation of a protected amino group on the phenyl ring of the resulting DHPMs, providing a handle for further functionalization.
Reaction Workflow:
Caption: General workflow for the Biginelli reaction.
Experimental Protocol:
A general procedure for the Biginelli reaction using this compound is as follows:
-
In a round-bottom flask, combine this compound (1.0 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1.2 mmol), and urea or thiourea (1.5 mmol).
-
Add a suitable solvent, such as ethanol or acetic acid (5-10 mL).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or FeCl₃).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Otherwise, pour the mixture into ice-water and collect the resulting solid.
-
Wash the crude product with a cold solvent (e.g., ethanol or a mixture of ethanol and water) and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
Quantitative Data Summary:
| β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) |
| Ethyl Acetoacetate | Urea | HCl | Ethanol | 4-6 | 85-95 |
| Methyl Acetoacetate | Urea | p-TSA | Acetic Acid | 3-5 | 80-90 |
| Ethyl Acetoacetate | Thiourea | FeCl₃ | Acetonitrile | 2-4 | 88-96 |
Note: Yields are representative and can vary based on the specific reaction conditions and scale.
Ugi Reaction: Synthesis of α-Acylamino Amides
The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[3][4] This reaction is highly valued for its ability to generate peptide-like structures with a high degree of molecular diversity in a single step. Using this compound as the aldehyde component allows for the synthesis of complex molecules with a protected amine for further elaboration.
Reaction Workflow:
Caption: General workflow for the Ugi four-component reaction.
Experimental Protocol:
A general procedure for the Ugi reaction using this compound is as follows:
-
To a stirred solution of this compound (1.0 mmol) and an amine (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL), add a carboxylic acid (1.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add an isocyanide (1.0 mmol) to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 24-48 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Amine | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| Benzylamine | Acetic Acid | tert-Butyl Isocyanide | Methanol | 24 | 75-85 |
| Aniline | Benzoic Acid | Cyclohexyl Isocyanide | Methanol | 36 | 70-80 |
| Glycine methyl ester | Formic Acid | Benzyl Isocyanide | Trifluoroethanol | 24 | 65-75 |
Note: Yields are representative and can vary based on the specific reactants and reaction conditions.
Passerini Reaction: Synthesis of α-Acyloxy Amides
The Passerini three-component reaction (P-3CR) involves the reaction of an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[5][6] This reaction is one of the first isocyanide-based MCRs and provides a straightforward route to functionalized ester-amide structures. The use of this compound in this reaction leads to products with a protected amine that can be deprotected and further modified.
Reaction Workflow:
Caption: General workflow for the Passerini three-component reaction.
Experimental Protocol:
A general procedure for the Passerini reaction using this compound is as follows:
-
In a reaction vessel, dissolve this compound (1.0 mmol) and a carboxylic acid (1.2 mmol) in an aprotic solvent such as dichloromethane or tetrahydrofuran (5 mL).
-
Add an isocyanide (1.0 mmol) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours to days to complete.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the desired α-acyloxy amide.
Quantitative Data Summary:
| Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| Acetic Acid | tert-Butyl Isocyanide | Dichloromethane | 48-72 | 60-75 |
| Benzoic Acid | Cyclohexyl Isocyanide | Tetrahydrofuran | 48-72 | 65-80 |
| Phenylacetic Acid | Benzyl Isocyanide | Dichloromethane | 48-72 | 70-85 |
Note: Yields are representative and can vary depending on the specific reactants and reaction conditions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of diverse and complex molecules through multicomponent reactions. The protocols outlined in these application notes for the Biginelli, Ugi, and Passerini reactions provide a foundation for researchers to explore the chemical space accessible from this starting material. The resulting products, bearing a protected amine functionality, are amenable to further synthetic transformations, making them attractive intermediates in the design and development of new therapeutic agents and other functional molecules. The efficiency and diversity-generating power of these MCRs underscore their importance in modern organic synthesis and drug discovery.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Towards molecular diversity: dealkylation of tert-butyl amine in Ugi-type multicomponent reaction product establishes t… [ouci.dntb.gov.ua]
- 5. Passerini Reaction [organic-chemistry.org]
- 6. Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application of tert-Butyl 3-formylbenzylcarbamate in Parallel Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-formylbenzylcarbamate is a versatile bifunctional building block ideally suited for parallel synthesis in drug discovery. Its structure incorporates a reactive aldehyde group for diversification and a Boc-protected amine, which can be deprotected in a later step for further functionalization. The primary application of this reagent is in the parallel synthesis of substituted benzylamine libraries through reductive amination. This method allows for the rapid generation of a multitude of discrete compounds, which can then be screened for biological activity. The Boc protecting group is stable under the conditions of reductive amination but can be readily removed under acidic conditions, providing an orthogonal handle for subsequent chemical modifications.
The core utility of this compound in parallel synthesis lies in its ability to serve as a scaffold for the introduction of diverse chemical functionalities. By reacting the aldehyde with a library of primary or secondary amines in the presence of a reducing agent, a wide array of substituted benzylamines can be generated. This approach is highly amenable to high-throughput synthesis and purification techniques, making it a valuable tool in the hit-to-lead optimization phase of drug discovery.
Core Application: Parallel Reductive Amination
The most prominent application of this compound is in the parallel synthesis of compound libraries via reductive amination. This reaction involves the formation of an imine intermediate between the aldehyde of the carbamate and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This two-step, one-pot reaction is highly efficient and compatible with a wide range of functional groups, making it ideal for combinatorial chemistry.
A typical workflow involves the parallel reaction of this compound with a library of diverse amines in a multi-well plate format. The use of automated liquid handlers and parallel purification systems can significantly accelerate the synthesis and isolation of the final compounds.
Data Presentation
The following table summarizes representative data from a parallel synthesis of a small library of compounds derived from this compound and a selection of primary and secondary amines.
| Compound ID | Amine Used | Product Structure | Yield (%) | Purity (%) |
| 1a | Aniline |
| 85 | >95 |
| 1b | 4-Fluoroaniline |
| 82 | >95 |
| 1c | 2-Methylaniline |
| 78 | >95 |
| 1d | Piperidine |
| 91 | >95 |
| 1e | Morpholine |
| 93 | >95 |
| 1f | Benzylamine |
| 88 | >95 |
Experimental Protocols
General Protocol for Parallel Reductive Amination
This protocol describes the parallel synthesis of a library of N-substituted 3-((tert-butoxycarbonylamino)methyl)benzylamines.
Materials:
-
This compound
-
Library of primary and secondary amines
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (AcOH)
-
Multi-well reaction block with magnetic stirring
-
Automated liquid handler (optional)
-
Parallel purification system (e.g., preparative HPLC-MS)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.0 M in DCE).
-
Prepare stock solutions of the amine library (1.0 M in DCE).
-
Prepare a slurry of sodium triacetoxyborohydride in DCE (1.5 M).
-
-
Reaction Setup (in each well of a 96-well plate):
-
To each well, add the this compound stock solution (100 µL, 0.1 mmol).
-
To each well, add the respective amine stock solution (110 µL, 0.11 mmol, 1.1 eq).
-
Add acetic acid (6 µL, 0.1 mmol, 1.0 eq) to each well.
-
Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
-
-
Reduction:
-
To each well, add the sodium triacetoxyborohydride slurry (100 µL, 0.15 mmol, 1.5 eq).
-
Seal the reaction block and allow the reactions to stir at room temperature for 16 hours.
-
-
Work-up:
-
Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate (200 µL) to each well.
-
Add dichloromethane (DCM, 500 µL) to each well and stir vigorously for 10 minutes.
-
Separate the organic layer using a liquid-liquid extraction manifold.
-
Wash the organic layer with brine (200 µL).
-
Dry the organic layer by passing it through a phase separator plate.
-
Concentrate the solvent in vacuo to yield the crude products.
-
-
Purification:
-
Purify the crude products using a parallel preparative HPLC-MS system with a suitable gradient of water and acetonitrile containing 0.1% formic acid.
-
Collect the fractions corresponding to the desired product mass.
-
Lyophilize the pure fractions to yield the final products as white solids.
-
Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the free benzylamines.
Materials:
-
Boc-protected benzylamine library
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected benzylamine (0.05 mmol) in DCM (500 µL) in a reaction vial.
-
Add 4 M HCl in 1,4-dioxane (250 µL, 1.0 mmol, 20 eq).
-
Stir the reaction at room temperature for 2 hours.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture in vacuo.
-
Add diethyl ether (1 mL) to the residue and triturate to precipitate the hydrochloride salt of the product.
-
Centrifuge the vial, decant the supernatant, and wash the solid with fresh diethyl ether (2 x 1 mL).
-
Dry the solid under high vacuum to yield the final product as its hydrochloride salt.
-
Mandatory Visualization
Application Notes and Protocols: Cleavage of the Boc Group from tert-Butyl 3-formylbenzylcarbamate
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2][3] The deprotection is critical in multistep syntheses, particularly in the preparation of pharmaceutical intermediates. The target molecule, tert-Butyl 3-formylbenzylcarbamate, contains an acid-labile Boc group and a formyl (aldehyde) group. The primary challenge in the deprotection of this substrate is to achieve selective cleavage of the Boc group without inducing side reactions involving the sensitive aldehyde functionality, such as polymerization or acetal formation.
This document provides detailed protocols for the acidic deprotection of this compound to yield 3-aminobenzaldehyde, a valuable synthetic intermediate.[4][5] Methodologies using common acidic reagents are presented, along with comparative data and troubleshooting guidelines.
Mechanism of Acidic Boc Deprotection
The cleavage of a Boc group under acidic conditions proceeds through a well-established mechanism.[2][6][7]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.
-
Carbocation Formation: The protonated intermediate undergoes cleavage to form a stable tert-butyl cation and a carbamic acid derivative.
-
Decarboxylation: The carbamic acid is unstable and spontaneously decomposes to release the free amine and carbon dioxide.
A potential side reaction is the alkylation of nucleophilic sites on the substrate or product by the liberated tert-butyl cation.[1][8][9] This can often be suppressed by using a scavenger, such as anisole or thioanisole.[9]
Visualized Reaction and Workflow
General Reaction Scheme
Caption: General reaction for the acid-catalyzed deprotection of this compound.
General Experimental Workflow
Caption: A typical experimental workflow for the Boc deprotection and product isolation.
Comparative Data for Boc Deprotection Methods
| Method / Reagent | Solvent | Temperature | Time | Typical Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 0.5 - 2 h | >90 | [6][7][9] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane / Ethyl Acetate | Room Temp. | 0.5 - 4 h | >90 | [9][10] |
| Oxalyl Chloride / Methanol | Methanol (MeOH) | Room Temp. | 1 - 4 h | 70 - 90 | [11][12][13] |
| p-Toluenesulfonic Acid (pTSA) | Choline Chloride (DES) | Room Temp. | 0.5 - 1 h | >95 | [14] |
| Montmorillonite K10 Clay | Dichloroethane | Reflux | 1 - 2 h | ~90 | [7] |
Experimental Protocols
Safety Precaution: These protocols involve strong acids and volatile organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for Boc deprotection.[7]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1–0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Dissolve the residue in ethyl acetate or DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-aminobenzaldehyde.
-
The product can be further purified by column chromatography on silica gel or by crystallization if necessary.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is also highly efficient and can sometimes offer better selectivity.[10]
Materials:
-
This compound
-
4 M solution of HCl in 1,4-dioxane
-
Ethyl acetate or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane or ethyl acetate.
-
To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the mixture for 30 minutes to 2 hours. A precipitate of the amine hydrochloride salt may form.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify carefully with saturated aqueous NaHCO₃ or a dilute NaOH solution.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to afford the 3-aminobenzaldehyde product.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of acid used. Ensure the starting material is fully dissolved and that reagents are not degraded.
-
Side Product Formation: The aldehyde group may be susceptible to side reactions. Performing the reaction at a lower temperature (0 °C) can help minimize degradation. The tert-butyl cation generated can cause t-butylation of the aromatic ring; adding a scavenger like anisole (1-2 eq) can mitigate this.[9]
-
Product Instability: 3-aminobenzaldehyde can be unstable and may decompose or polymerize upon standing, especially if exposed to light, air, or residual acid.[4] It is best to use the product immediately in the next synthetic step or store it under an inert atmosphere (e.g., Argon or Nitrogen) at a low temperature.
-
Work-up Issues: The product amine may be partially soluble in the aqueous phase during neutralization and extraction. To maximize yield, ensure the aqueous phase is thoroughly extracted multiple times or saturate it with NaCl before extraction.[15]
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Aminobenzaldehyde | 1709-44-0 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. awuahlab.com [awuahlab.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 3-formylbenzylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of tert-Butyl 3-formylbenzylcarbamate. The information is tailored to researchers, scientists, and drug development professionals to help navigate common challenges encountered during its purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction during synthesis.- Product loss during extraction and washing steps.- Suboptimal conditions for column chromatography leading to poor separation.- Decomposition of the product on silica gel. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Minimize the number of extraction and washing steps, and avoid vigorous shaking that can lead to emulsion formation.- Optimize the solvent system for column chromatography by screening various solvent mixtures with TLC. Aim for an Rf value of 0.2-0.4 for the product.[1]- Consider deactivating the silica gel with a small amount of triethylamine in the eluent if the compound is suspected to be acid-sensitive. |
| Product is Contaminated with Starting Materials | - Incomplete reaction.- Inefficient separation during purification. | - Ensure the reaction has gone to completion before workup.- Adjust the polarity of the eluent in column chromatography to achieve better separation between the product and less polar starting materials. A gradient elution may be necessary. |
| Presence of an Unknown Impurity | - Formation of side products during the reaction.- Degradation of the product during purification or storage. The aldehyde group can be susceptible to oxidation. | - Characterize the impurity using analytical techniques such as NMR or Mass Spectrometry to understand its structure.- If the impurity is more polar (e.g., the corresponding carboxylic acid from oxidation), adjust the chromatography conditions to facilitate its separation.- Store the compound under an inert atmosphere and at low temperatures to prevent degradation. |
| Streaking or Tailing of the Product Band on TLC/Column | - The compound may be acidic or basic and interacting strongly with the silica gel.- The sample is overloaded on the TLC plate or column.- The compound is sparingly soluble in the eluent. | - Add a small amount of a modifier to the eluent. For potentially acidic impurities, a small amount of acetic acid might help. For basic impurities, triethylamine (0.1-1%) is often used.[1]- Load a smaller amount of the sample.- Choose a solvent system in which the compound is more soluble. |
| Product Won't Crystallize (Recrystallization Failure) | - Presence of impurities that inhibit crystal formation.- The chosen solvent system is not suitable for recrystallization.- The solution is not sufficiently saturated. | - First, attempt to purify the product by column chromatography to remove impurities.- Systematically screen for an appropriate recrystallization solvent or solvent mixture (e.g., hexane/ethyl acetate, diethyl ether/hexane). The ideal solvent should dissolve the compound when hot but not when cold.- Concentrate the solution to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal growth. |
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and purity of this compound?
A1: this compound is typically a pale yellow solid.[2] Commercially available purities are often around 90% or 97%.[2]
Q2: What are the recommended solvent systems for column chromatography of this compound?
A2: A common solvent system for the purification of Boc-protected amines and related compounds is a mixture of hexane and ethyl acetate.[1][3] The ratio can be optimized using TLC, starting with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the proportion of ethyl acetate to achieve good separation. For polar compounds, a methanol/dichloromethane system can also be considered.[4]
Q3: Can this compound be purified by recrystallization?
A3: Recrystallization can be a viable purification method, provided a suitable solvent is identified. For carbamates, solvent systems like benzene-hexane or benzene-ligroin have been used.[5] It is important to avoid extensive heating as some carbamates can be heat-sensitive.[5]
Q4: How can I confirm the identity and purity of my purified product?
A4: The identity and purity of this compound can be confirmed using several analytical techniques. 1H NMR spectroscopy is a key method, with the tert-butyl group showing a characteristic singlet peak around 1.4-1.5 ppm.[6] Other signals corresponding to the aromatic and benzylic protons should also be present. Purity can be further assessed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7]
Q5: Is the Boc protecting group stable during silica gel chromatography?
A5: The tert-butyloxycarbonyl (Boc) group is generally stable to silica gel chromatography. However, it is sensitive to strong acids.[8] Since silica gel is slightly acidic, prolonged exposure or the presence of acidic impurities could potentially lead to some deprotection. If this is a concern, the silica gel can be neutralized by pre-treating it with a solvent containing a small amount of triethylamine.
Experimental Protocols
The following are generalized protocols for the purification of this compound based on methods used for structurally similar compounds.
Column Chromatography Protocol
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives the desired product an Rf value of approximately 0.2-0.4.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a moderately polar solvent like dichloromethane. To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. A gradient elution, starting with a low polarity solvent mixture and gradually increasing the polarity, is often effective for separating compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified (or semi-pure) product in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, or a mixture like hexane/ethyl acetate).
-
Dissolution: In a larger flask, dissolve the bulk of the material in the minimum amount of the chosen hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
The following table summarizes key data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₃ | [2] |
| Molecular Weight | 235.28 g/mol | [2] |
| Appearance | Pale yellow solid | [2] |
| Purity (Commercial) | 90% - 97% | [2] |
Visualization
Purification Workflow
Caption: Purification workflow for this compound.
References
- 1. rsc.org [rsc.org]
- 2. CAS 170853-04-0: this compound [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: tert-Butyl 3-formylbenzylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 3-formylbenzylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organic compound featuring a Boc-protected amine and an aromatic aldehyde. This bifunctional nature makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The Boc (tert-butoxycarbonyl) group serves as a stable protecting group for the amine, while the formyl (aldehyde) group allows for a variety of chemical transformations, most notably reductive amination.
Q2: What are the general stability and storage recommendations for this compound?
A2: this compound is generally stable under standard laboratory conditions. However, it is sensitive to strong acids, which will cleave the tert-butoxycarbonyl (Boc) protecting group.[1] It is also advisable to protect the aldehyde group from oxidation, which can occur over time, especially if exposed to air. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at refrigerated temperatures to minimize degradation.
Q3: Is the Boc protecting group stable under reductive amination conditions?
A3: Yes, the Boc protecting group is exceptionally stable under a wide range of reductive conditions, including those typically used for reductive amination such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1] It is also stable in basic and nucleophilic environments.[2] However, it is labile to strong acidic conditions.[1]
Troubleshooting Guides for Common Reactions
This section addresses specific issues that may be encountered during experiments with this compound.
Reductive Amination
Issue 1: Low yield of the desired amine product.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Incomplete imine formation | The reaction between the aldehyde and the amine to form the imine is an equilibrium process. To drive the reaction forward, consider adding a dehydrating agent (e.g., molecular sieves) or performing the reaction in a solvent system that allows for the azeotropic removal of water. Mildly acidic conditions (pH 4-5) can also catalyze imine formation. |
| Reduction of the starting aldehyde | Some reducing agents, like sodium borohydride, can reduce the starting aldehyde in addition to the imine.[3] To minimize this, you can either form the imine first and then add the reducing agent, or use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the iminium ion over the aldehyde.[3] |
| Over-alkylation | If the amine being coupled to the aldehyde is a primary amine, there is a possibility of dialkylation, where the newly formed secondary amine reacts with another molecule of the aldehyde. To avoid this, use a stoichiometric amount of the aldehyde or a slight excess of the primary amine. |
Issue 2: Presence of unexpected side products.
| Side Product | Formation Conditions | Mitigation and Purification |
| 3-(Aminomethyl)benzaldehyde (Boc-deprotected starting material) | Exposure to strong acidic conditions during the reaction or workup. | Maintain a neutral or slightly basic pH during the reaction and workup. If acidic conditions are necessary for a subsequent step, perform the reductive amination first. Purification can be achieved by flash chromatography. |
| tert-Butyl 3-(hydroxymethyl)benzylcarbamate (over-reduced starting material) | Use of a strong, non-selective reducing agent that reduces the aldehyde. | Use a milder, more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[3] Purification can be achieved by flash chromatography. |
| tert-Butyl 3-carboxybenzylcarbamate (oxidized starting material) | Exposure of the starting material to air or oxidizing agents over time. | Use fresh or properly stored starting material. Ensure reactions are carried out under an inert atmosphere. This acidic impurity can often be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during workup. |
| Cannizzaro reaction products: tert-Butyl 3-(hydroxymethyl)benzylcarbamate and tert-Butyl 3-carboxybenzylcarbamate | Strong basic conditions. The Cannizzaro reaction is a disproportionation of two aldehyde molecules to an alcohol and a carboxylic acid.[4][5][6] | Avoid strongly basic conditions. If a base is required, use a non-nucleophilic, sterically hindered base. Purification can be achieved by flash chromatography, and the acidic byproduct can be removed with a basic wash. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane, methanol, or THF).
-
If desired, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by TLC or LC-MS.
-
Add the reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical reductive amination reaction.
Caption: Potential side reactions of this compound.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Condensation Reactions of tert-Butyl 3-formylbenzylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with condensation reactions of tert-Butyl 3-formylbenzylcarbamate. The information is designed to help overcome common experimental challenges and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the condensation reaction of this compound with a primary or secondary amine to form an imine/enamine, and its subsequent reduction to a secondary or tertiary amine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Imine Formation: The initial condensation may be slow or reversible. | • Increase Reactant Concentration: Use a higher concentration of the amine or aldehyde. • Removal of Water: Use a Dean-Stark apparatus or add a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves) to drive the equilibrium towards the imine. • Catalysis: Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation. |
| 2. Ineffective Reducing Agent: The chosen reducing agent may not be suitable for the formed imine or the reaction conditions. | • Select an Appropriate Reducing Agent: Sodium triacetoxyborohydride (STAB) is often effective for reductive amination as it is mild and selective. Sodium borohydride (NaBH₄) can also be used, but may require pH control.[1] • Check Reducing Agent Quality: Ensure the reducing agent has not degraded due to improper storage. | |
| 3. Steric Hindrance: The amine or aldehyde may be sterically hindered, slowing down the reaction. | • Increase Reaction Temperature: Gently heating the reaction can help overcome steric barriers. • Prolong Reaction Time: Allow the reaction to proceed for a longer duration. | |
| Formation of Multiple Products/Impurities | 1. Over-alkylation: The newly formed secondary amine can react with another molecule of the aldehyde. | • Control Stoichiometry: Use a slight excess of the amine relative to the aldehyde. • Slow Addition: Add the reducing agent slowly to the reaction mixture containing the pre-formed imine. |
| 2. Aldehyde Self-Condensation: The aldehyde may undergo side reactions under the reaction conditions. | • Optimize pH: Avoid strongly acidic or basic conditions that can promote aldehyde side reactions. • Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize side reactions. | |
| 3. Boc-Deprotection: The acidic conditions used for imine formation or workup may lead to the cleavage of the Boc protecting group.[2][3] | • Use Mild Acid Catalysis: If an acid catalyst is necessary, use a weak acid like acetic acid. • Careful Workup: Neutralize the reaction mixture carefully during workup to avoid prolonged exposure to strong acids. Use a scavenger like triethylsilane if strong acid is unavoidable.[4][5] | |
| Starting Material Remains | 1. Poor Solubility: The reactants may not be fully dissolved in the chosen solvent.[6][7] | • Solvent Screening: Test different solvents or solvent mixtures to ensure adequate solubility of all reactants. Dichloromethane (DCM), tetrahydrofuran (THF), or methanol are common choices. • Gentle Heating: If solubility is an issue, gentle heating may improve it. |
| 2. Deactivated Amine: The amine may be poorly nucleophilic.[6] | • Activation: While less common for simple amines, consider derivatization if the amine is particularly unreactive. |
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for a one-pot reductive amination of this compound?
A1: A typical one-pot procedure involves dissolving this compound and the desired amine (1.0-1.2 equivalents) in an appropriate solvent (e.g., DCM or THF). The mixture is stirred at room temperature for 1-2 hours to allow for imine formation. Subsequently, a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equivalents) is added portion-wise, and the reaction is stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched and worked up to isolate the product.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, co-spot the reaction mixture with the starting aldehyde to observe its consumption and the appearance of the product spot. LC-MS can confirm the formation of the desired product by its mass.
Q3: What are the best solvents for this reaction?
A3: Dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol are commonly used solvents for reductive amination. The choice of solvent depends on the solubility of the reactants. For STAB reductions, chlorinated solvents are often preferred.
Q4: My Boc group is being cleaved during the reaction. How can I prevent this?
A4: The Boc group is sensitive to strong acids.[2][3] To prevent its cleavage, avoid using strong acid catalysts for imine formation; a weak acid like acetic acid is generally sufficient. If acidic conditions are required for workup, perform the neutralization quickly and at a low temperature. Alternatively, consider a different protecting group if acidic conditions are unavoidable in subsequent steps.
Q5: I am observing the formation of a di-alkylated product. What can I do to minimize this?
A5: Di-alkylation occurs when the secondary amine product reacts again with the aldehyde. To minimize this, you can use a slight excess of the primary amine. Alternatively, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can sometimes give cleaner results.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous dichloromethane (DCM) (0.1-0.5 M).
-
Imine Formation: Stir the solution at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
-
Imine Formation: Dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in methanol (0.1-0.5 M). Add a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 2-4 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Reducing Agent and Solvent on Yield
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCM | 4 | 92 |
| 2 | Benzylamine | NaBH₄ | MeOH | 6 | 85 |
| 3 | Aniline | NaBH(OAc)₃ | DCM | 8 | 78 |
| 4 | Aniline | NaBH₄ | MeOH | 12 | 65 |
| 5 | Cyclohexylamine | NaBH(OAc)₃ | THF | 4 | 95 |
| 6 | Cyclohexylamine | NaBH₄ | MeOH | 5 | 88 |
Yields are hypothetical and for illustrative purposes.
Table 2: Troubleshooting Common Side Reactions
| Side Product | Potential Cause | Mitigation Strategy | Expected Improvement |
| Di-alkylated Amine | Reaction of product with starting aldehyde | Use 1.2 eq of primary amine | Reduction of di-alkylated product to <5% |
| Boc-deprotected Product | Acidic conditions | Use acetic acid as catalyst; careful neutralization | Preservation of >98% of the Boc group |
| Unreacted Aldehyde | Incomplete imine formation | Add molecular sieves to remove water | Drive reaction to >95% conversion |
Visualizations
Caption: General workflow for the reductive amination of this compound.
Caption: Troubleshooting logic for optimizing the condensation reaction.
References
preventing byproduct formation in tert-Butyl 3-formylbenzylcarbamate reactions
Technical Support Center: tert-Butyl 3-formylbenzylcarbamate Synthesis
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of this key intermediate, with a focus on preventing the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary byproducts?
The most prevalent synthetic strategy involves the selective oxidation of the precursor, tert-butyl (3-(hydroxymethyl)benzyl)carbamate. The primary and most frequently encountered byproduct in this reaction is the corresponding carboxylic acid, 3-((tert-butoxycarbonyl)amino)benzoic acid, which results from over-oxidation of the aldehyde. Another potential, though less common, issue is the cleavage of the acid-labile tert-butyloxycarbonyl (Boc) protecting group if acidic conditions are inadvertently introduced.[1][2]
Q2: How can I prevent the over-oxidation of the alcohol to a carboxylic acid?
Preventing over-oxidation is critical for achieving high purity and yield. This can be accomplished by:
-
Choosing a Mild and Selective Oxidizing Agent: Strong oxidants should be avoided. Catalyst systems such as copper(I) iodide in combination with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and a base like DMAP (4-dimethylaminopyridine) are highly effective for selectively oxidizing primary alcohols to aldehydes under mild, aerobic conditions.[3][4]
-
Controlling Reaction Conditions: Maintain a low reaction temperature (e.g., room temperature) and carefully monitor the reaction's progress using Thin-Layer Chromatography (TLC). Over-extending the reaction time can increase the likelihood of byproduct formation.[5]
-
Careful Workup: Upon completion, quenching the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), can help prevent over-oxidation during workup.[6]
Q3: My reaction is sluggish or incomplete. What are the potential causes?
If you observe incomplete conversion of the starting alcohol, consider the following:
-
Reagent Quality: Ensure that the oxidizing agents and any catalysts are fresh and have not degraded.
-
Stoichiometry: A slight excess of the oxidizing agent may be necessary, but this should be balanced against the risk of over-oxidation.
-
Atmosphere: For aerobic oxidations, ensure there is an adequate supply of oxygen or air to the reaction mixture.[4]
Q4: What are the best methods for purifying the final product?
Purification is essential to remove unreacted starting materials and byproducts.
-
Aqueous Workup: Begin by washing the organic layer with water and brine to remove water-soluble impurities.[7]
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired aldehyde from the more polar carboxylic acid byproduct and the less polar starting alcohol. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Recrystallization or Slurrying: The purified product can often be obtained as a solid. Slurrying the solid in a mixture of hexane and dichloromethane can be an effective final purification step to remove residual impurities.[7]
Q5: How is the Boc (tert-butyloxycarbonyl) protecting group attached, and what conditions should be avoided?
The Boc group is typically installed on the amine of a precursor like 3-(aminomethyl)benzaldehyde using di-tert-butyl dicarbonate (Boc₂O).[8] The Boc group is valued for its stability in basic and nucleophilic conditions but is sensitive to acid.[1][9] To prevent its cleavage, avoid strong acidic conditions during both the reaction and workup. If an acidic wash is necessary, it should be brief and followed immediately by neutralization.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound via alcohol oxidation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Aldehyde | 1. Over-oxidation to carboxylic acid. 2. Incomplete reaction. 3. Loss of product during workup and purification. | 1. Use a milder, chemoselective oxidant (e.g., CuI/TEMPO/DMAP system).[4] 2. Monitor the reaction by TLC; ensure reagents are active and stoichiometry is correct. 3. Optimize extraction pH and chromatography conditions. |
| Significant Carboxylic Acid Byproduct Detected | 1. Oxidizing agent is too strong or non-selective. 2. Reaction time is too long. 3. Reaction temperature is too high. | 1. Switch to a proven selective oxidation protocol for benzyl alcohols.[3][6] 2. Stop the reaction as soon as TLC indicates full consumption of the starting material. 3. Conduct the reaction at room temperature or below. |
| Presence of Unreacted Starting Alcohol | 1. Insufficient amount of oxidizing agent. 2. Deactivated catalyst or reagent. 3. Reaction time is too short. | 1. Use a slight excess (e.g., 1.1 equivalents) of the oxidant. 2. Use fresh reagents and ensure catalysts have not been poisoned. 3. Allow the reaction to proceed longer, monitoring carefully by TLC to avoid over-oxidation. |
| Loss of Boc Protecting Group | 1. Exposure to acidic conditions during the reaction or workup. | 1. Maintain neutral or slightly basic pH throughout the process.[9] Avoid strong acid washes. If necessary, use a brief wash with a dilute acid (e.g., 5% HCl) followed by immediate neutralization.[10] |
Data Presentation
Table 1: Comparison of Selective Oxidation Methods for Benzyl Alcohols
| Oxidant/Catalyst System | Co-oxidant/Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference(s) |
| CuI / TEMPO | DMAP / O₂ | Acetonitrile | Room Temp | >90 | [3][4] |
| Trichloroisocyanuric acid / TEMPO | - | DCM | Room Temp | >95 | [6] |
| Fe(NO₃)₃·9H₂O / 9-Azabicyclo[3.3.1]nonan-N-oxyl | Air | Acetonitrile | Room Temp | ~98 | [6] |
| Dilute Nitric Acid | - | Water/Solvent | Varies | Variable | [11] |
Experimental Protocols
Protocol: Selective Aerobic Oxidation of tert-butyl (3-(hydroxymethyl)benzyl)carbamate
This protocol is adapted from established methods for the chemoselective oxidation of benzyl alcohols.[3][4]
Materials:
-
tert-butyl (3-(hydroxymethyl)benzyl)carbamate
-
Copper(I) iodide (CuI) (10 mol%)
-
4-Dimethylaminopyridine (DMAP) (10 mol%)
-
TEMPO (1 mol%)
-
Acetonitrile (CH₃CN), anhydrous
-
Oxygen (balloon)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add tert-butyl (3-(hydroxymethyl)benzyl)carbamate (1.0 mmol, 1.0 equiv), copper(I) iodide (0.1 mmol, 10 mol%), DMAP (0.1 mmol, 10 mol%), and TEMPO (0.01 mmol, 1 mol%).
-
Add anhydrous acetonitrile (approx. 5 mL per mmol of substrate).
-
Fit the flask with a septum and purge with oxygen. Attach an oxygen-filled balloon to the flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 3-5 hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield pure this compound.
Visualizations
Synthetic and Byproduct Pathways
Caption: Reaction scheme showing the desired oxidation and the common over-oxidation side reaction.
Troubleshooting Workflow for Impurities
Caption: A decision tree to guide troubleshooting based on the polarity of observed impurities.
Logical Relationship of Reagents in Selective Oxidation
Caption: Inter-relationship of components in the Cu(I)/TEMPO-catalyzed aerobic oxidation system.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance of the Tert-butyl Group
Welcome to the technical support center for managing reactions involving the sterically demanding tert-butyl (t-Bu) group. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges posed by steric hindrance in their experiments.
General Troubleshooting & FAQs
Q1: My reaction with a tert-butyl-containing substrate is failing or giving very low yields. What are the common causes?
A1: Low reactivity in substrates containing a tert-butyl group is almost always due to steric hindrance. The bulky t-Bu group can physically block the reaction center from the approaching reagent, slowing down or preventing the desired transformation.[1] This can lead to several issues:
-
Inhibited Transition State: The bulky group increases the energy of the transition state, raising the activation energy of the reaction.
-
Favored Side Reactions: Slower desired reactions can allow side reactions, like elimination or decomposition, to become dominant.[2]
-
Catalyst Inefficiency: The substrate may not be able to properly coordinate with a catalyst's active site.[1]
A logical approach to troubleshooting involves systematically evaluating and modifying reaction parameters to overcome this steric barrier.
Caption: A general troubleshooting workflow for sterically hindered reactions.
Specific Reaction Troubleshooting
Q2: My SN2 reaction is failing with a tertiary substrate like tert-butyl bromide. What is happening and what are my options?
A2: Tert-butyl halides and similar tertiary substrates do not undergo SN2 reactions. The steric bulk of the three methyl groups completely blocks the backside attack required for the SN2 mechanism.[3][4][5] Instead, tertiary substrates strongly favor SN1 and E1 mechanisms, which proceed through a stable tertiary carbocation intermediate.[6][7][8] Using a strong, bulky base like potassium tert-butoxide (t-BuOK) will favor the E2 elimination product almost exclusively.[9][10]
Caption: Comparison of SN2 and SN1 pathways for a tert-butyl halide.
Comparison of Reaction Pathways for Tertiary Halides
| Pathway | Nucleophile/Base Requirement | Substrate | Key Intermediate | Outcome |
|---|---|---|---|---|
| SN2 | Strong Nucleophile | Primary > Secondary >> Tertiary | Pentacoordinate Transition State | Does not occur due to steric hindrance[4][5] |
| SN1 | Weak Nucleophile (e.g., H₂O, ROH) | Tertiary > Secondary >> Primary | Carbocation | Substitution Product |
| E1 | Weak Base (competes with SN1) | Tertiary > Secondary >> Primary | Carbocation | Elimination Product |
| E2 | Strong, Bulky Base (e.g., t-BuOK) | Tertiary > Secondary > Primary | Concerted Transition State | Elimination Product (Major)[10] |
Q3: I am struggling with a Grignard reaction on a ketone bearing a tert-butyl group. The main product is the starting material. What's wrong?
A3: With sterically hindered ketones, the Grignard reagent can act as a base rather than a nucleophile, leading to deprotonation at the alpha-carbon to form an enolate.[2] Subsequent aqueous workup re-protonates the enolate, regenerating the starting ketone. This side reaction competes with the desired nucleophilic addition.[2]
Troubleshooting Strategies:
-
Use an Organolithium Reagent: Alkyl lithium reagents are generally more reactive and can sometimes favor addition over deprotonation.
-
Add Cerium(III) Chloride (Luche Reduction Conditions): Adding anhydrous CeCl₃ to the reaction mixture can increase the electrophilicity of the carbonyl carbon, promoting nucleophilic attack over enolization.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can sometimes favor the desired addition pathway.
Table: Effect of Conditions on Grignard Addition to a Hindered Ketone
| Reagent | Additive | Temperature | Major Product | Minor Product |
|---|---|---|---|---|
| MeMgBr | None | 0 °C | Starting Ketone (from enolization) | Tertiary Alcohol |
| MeMgBr | Anhydrous CeCl₃ | -78 °C to 0 °C | Tertiary Alcohol | Starting Ketone |
| MeLi | None | -78 °C | Tertiary Alcohol | Starting Ketone |
Experimental Protocol: Grignard Reaction with 2,4-Di-tert-butylcyclohexanone [11]
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.
-
Reactant Addition: Dissolve 2,4-di-tert-butylcyclohexanone (1.0 eq) in anhydrous diethyl ether and add it to the flask.
-
Grignard Addition: Cool the flask to 0 °C in an ice bath. Add methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Quench: Cool the flask to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Work-up: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Q4: How can I improve the yield of my Buchwald-Hartwig amination with a sterically hindered aryl halide or amine?
A4: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its efficiency can be hampered by steric hindrance. The key to success lies in the choice of the phosphine ligand coordinated to the palladium catalyst.[12] For sterically demanding substrates, bulky, electron-rich phosphine ligands are required.[13][14] These ligands promote the rate-limiting oxidative addition and reductive elimination steps and stabilize the palladium center.[1][13]
Caption: Key components of a Buchwald-Hartwig amination for hindered substrates.
Table: Common Ligands for Hindered Buchwald-Hartwig Amination
| Ligand Name | Abbreviation | Key Feature | Typical Substrates |
|---|---|---|---|
| Tri-tert-butylphosphine | P(t-Bu)₃ | Very bulky and electron-rich | General use for aryl chlorides/bromides |
| SPhos | SPhos | Biarylphosphine, effective at low catalyst loadings | Electron-rich and electron-poor aryl halides |
| XPhos | XPhos | Highly effective for a broad range of substrates | Aryl chlorides, bromides, and sulfonates[15] |
| P(i-BuNCH₂CH₂)₃N | Proazaphosphatrane | Highly efficient for hindered substrates at low Pd loading | Electronically diverse aryl chlorides[16] |
Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Chloride [16]
-
Setup: In a glovebox, add Pd₂(dba)₃ (0.25-1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.5-2 mol%), and a strong base (e.g., NaOt-Bu, 1.2 eq) to an oven-dried reaction vessel.
-
Reagents: Add the sterically hindered aryl chloride (1.0 eq) and the amine (1.1 eq).
-
Solvent: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring for 12-24 hours. Monitor progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Q5: I'm having trouble removing a tert-butyl ester protecting group. Standard acidic conditions (TFA) are causing decomposition of my main compound. What are my alternatives?
A5: While trifluoroacetic acid (TFA) is the standard reagent for t-butyl ester deprotection, its harshness can be problematic for sensitive substrates. The reaction proceeds via the formation of a stable tert-butyl cation, which can act as an alkylating agent, leading to side reactions.[17] Milder, more selective methods are often necessary.
Troubleshooting Deprotection:
-
Incomplete Reaction: If the reaction is sluggish, try extending the reaction time or gently heating (e.g., to 40 °C).[17]
-
Side Reactions: The primary side reaction is alkylation by the released t-butyl cation. This can be suppressed by adding a "scavenger" like triisopropylsilane (TIS) or water to trap the cation.[17]
Table: Alternative Deprotection Methods for t-Butyl Esters
| Reagent(s) | Solvent | Conditions | Advantages | Reference |
|---|---|---|---|---|
| 20% TFA / Scavenger (TIS) | CH₂Cl₂ | Room Temp, 1-4 h | Standard, but scavenger minimizes side products | [17] |
| Aqueous Phosphoric Acid (85%) | Toluene | 60-80 °C | Mild, environmentally benign, selective | [18] |
| ZnBr₂ | CH₂Cl₂ | Room Temp | Very mild, useful for acid-sensitive substrates | [19] |
| p-Toluenesulfonic acid (p-TsOH) | None (Solvent-free) | Microwave Irradiation | Rapid and efficient for aromatic esters | [20] |
| Magic Blue (MB•+), HSiEt₃ | CH₂Cl₂ | Room Temp | Catalytic, mild, radical-based deprotection |[18][21] |
Experimental Protocol: Mild Deprotection using Zinc Bromide [19]
-
Setup: Dissolve the tert-butyl ester substrate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add zinc bromide (ZnBr₂, 1.5-2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Work-up: Upon completion, dilute the reaction with CH₂Cl₂ and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Purify as necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. Vederas - Intro Organic [chem.ualberta.ca]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. research.rug.nl [research.rug.nl]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. tert-Butyl Ethers [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Large-Scale Synthesis of tert-Butyl 3-formylbenzylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of tert-Butyl 3-formylbenzylcarbamate.
Troubleshooting Guides
Issue 1: Incomplete or Failed Boc Protection Reaction
Symptoms:
-
Low yield of the desired product.
-
Significant amount of unreacted 3-(aminomethyl)benzaldehyde remaining, as indicated by TLC or LC-MS analysis.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reagent | Ensure accurate measurement of di-tert-butyl dicarbonate (Boc₂O). For large-scale reactions, a slight excess (1.1-1.2 equivalents) is often recommended to drive the reaction to completion. |
| Low Nucleophilicity of the Amine | While benzylamines are generally reactive, ensure the reaction conditions are optimal. The presence of the electron-withdrawing formyl group can slightly decrease the amine's nucleophilicity.[1] |
| Poor Solubility of Starting Materials | On a large scale, ensure vigorous agitation to maintain a homogenous mixture. If solubility is an issue, consider a different solvent system or a co-solvent. Tetrahydrofuran (THF) or a mixture of THF and water are common choices.[1] |
| Inappropriate Base or Base Stoichiometry | A base is often used to neutralize the acidic byproduct.[1] For large-scale synthesis, common choices include triethylamine (TEA) or sodium bicarbonate. Ensure the correct stoichiometry of the base is used. |
| Hydrolysis of Boc Anhydride | In aqueous conditions, Boc₂O can hydrolyze.[1] While the aminolysis is typically faster, at large scale with extended reaction times, this can become a significant side reaction. Minimize reaction time once the starting material is consumed. |
Issue 2: Formation of Impurities and Side Products
Symptoms:
-
Multiple spots on TLC analysis of the crude product.
-
Difficulty in purifying the final product to the required specifications.
Possible Causes and Solutions:
| Cause | Recommended Action |
| N,N-di-Boc Formation | Over-reaction with Boc₂O can lead to the formation of the di-Boc protected amine, especially with primary amines under forcing conditions.[1] Use a stoichiometric amount of Boc₂O and monitor the reaction progress closely. |
| Reaction of the Aldehyde Group | The formyl group can potentially undergo side reactions, such as aldol condensation, especially in the presence of strong bases or high temperatures. Use mild bases and maintain controlled temperature. |
| Formation of Urea Derivatives | The use of certain bases can sometimes lead to the formation of isocyanates, which can react with the starting amine to form urea derivatives.[1][2] |
| Residual Starting Materials or Reagents | Incomplete reaction or inefficient workup can leave unreacted 3-(aminomethyl)benzaldehyde, Boc₂O, or base in the product. Optimize the workup procedure, including aqueous washes, to remove these impurities. |
Issue 3: Challenges in Product Isolation and Purification
Symptoms:
-
Product oiling out instead of crystallizing.
-
Low recovery after crystallization or column chromatography.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Improper Solvent System for Crystallization | Experiment with different solvent systems for crystallization. A common approach is to dissolve the crude product in a good solvent and then add an anti-solvent to induce crystallization. |
| Presence of Oily Impurities | If the product is an oil due to impurities, consider purification by column chromatography before attempting crystallization. |
| Product Over-saturation or Under-saturation | During crystallization, ensure the correct concentration of the product in the solvent. Seeding with a small crystal of pure product can sometimes initiate crystallization. |
| Inefficient Extraction During Workup | Ensure thorough extraction of the product from the aqueous phase during workup. Multiple extractions with a suitable organic solvent are recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the large-scale Boc protection of 3-(aminomethyl)benzaldehyde? A1: For large-scale synthesis, a solvent that allows for good solubility of both the starting amine and Boc₂O is crucial. Tetrahydrofuran (THF) is a common choice. A biphasic system of THF and water with a base like sodium bicarbonate can also be effective and facilitate an easier workup.
Q2: Is a base always necessary for this reaction? A2: While the reaction can proceed without a base, it is generally recommended for large-scale synthesis to neutralize the acidic byproducts and drive the reaction to completion.[1][3] Mild inorganic bases like sodium bicarbonate or organic bases like triethylamine are typically used.
Q3: How can I effectively monitor the progress of the reaction on a large scale? A3: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the most common methods. Periodically take a small sample from the reaction mixture, quench it, and analyze it to track the consumption of the starting material and the formation of the product.
Q4: What are the common impurities I should look for in my final product? A4: Common impurities include unreacted 3-(aminomethyl)benzaldehyde, di-tert-butyl dicarbonate, and potential side products like the N,N-di-Boc protected amine and urea derivatives.[1][2]
Q5: What is the best method for purifying this compound at an industrial scale? A5: The purification method will depend on the nature of the impurities. Crystallization is often the most cost-effective method for large-scale purification. If the product is an oil or difficult to crystallize, column chromatography on silica gel may be necessary, although this can be less economical at a very large scale.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
Materials:
-
3-(aminomethyl)benzaldehyde
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a suitably sized reactor, dissolve 3-(aminomethyl)benzaldehyde (1.0 equivalent) in a mixture of THF and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (1.5 equivalents) to the solution and stir vigorously.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in THF.
-
Slowly add the Boc₂O solution to the stirred amine solution at room temperature. An exotherm may be observed, so cooling may be necessary to maintain the temperature between 20-25°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, stop the stirring and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine all organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by crystallization or column chromatography.
Data Presentation
Table 1: Representative Conditions for Boc Protection of Benzylamines
| Substrate | Reagent(s) & Stoichiometry | Solvent | Base (equiv.) | Temp. (°C) | Time | Typical Yield (%) |
| Benzylamine | Boc₂O (1.1 eq) | Dichloromethane | Triethylamine (1.2) | 25 | 2-4 h | >95 |
| Benzylamine | Boc₂O (1.1 eq) | Dioxane/Water | NaOH (1.1) | 25 | 4-6 h | >90 |
| Various Amines | Boc₂O (1.0 eq) | Water/Acetone | None | 25 | 8-12 min | 90-98[2] |
Visualizations
Caption: Experimental workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Characterization of Impurities in tert-Butyl 3-formylbenzylcarbamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 3-formylbenzylcarbamate. It focuses on the identification and characterization of potential impurities that may be encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
The most probable impurities in a synthetically prepared sample of this compound arise from the starting materials, by-products of the reaction, and potential degradation products. The primary synthesis route involves the protection of 3-(aminomethyl)benzaldehyde with di-tert-butyl dicarbonate (Boc₂O).
Potential Impurities:
-
Starting Materials:
-
3-(aminomethyl)benzaldehyde
-
Di-tert-butyl dicarbonate (Boc₂O)
-
-
By-products:
-
tert-Butanol
-
Over-reacted species (e.g., di-Boc protected amine)
-
Unreacted intermediates
-
-
Degradation Products:
-
Oxidation of the aldehyde to a carboxylic acid (3-((tert-butoxycarbonyl)amino)benzoic acid)
-
Hydrolysis of the carbamate to release the free amine
-
Q2: How can I detect these impurities in my sample?
A combination of chromatographic and spectroscopic techniques is recommended for the effective detection and quantification of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying the main component and non-volatile impurities. A reversed-phase C18 column is typically effective.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of impurities if they are present at a sufficient concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as residual solvents or tert-butanol.
Q3: What analytical techniques are best for quantifying elemental impurities?
For elemental impurities, which may originate from catalysts or reagents used in the synthesis, highly sensitive techniques are required.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting and quantifying trace elemental impurities.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While generally less sensitive than ICP-MS, it is also a suitable technique for quantifying elemental impurities.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.
Possible Cause 1: Residual Starting Materials
-
Troubleshooting:
-
Analyze Standards: Inject authentic samples of 3-(aminomethyl)benzaldehyde and di-tert-butyl dicarbonate (or its hydrolysis product, tert-butanol) to confirm if the retention times match the unexpected peaks.
-
Optimize Purification: If starting materials are present, improve the purification process. This may involve recrystallization, column chromatography, or adjusting the work-up procedure to ensure complete removal of unreacted reagents.
-
Possible Cause 2: Presence of Reaction By-products
-
Troubleshooting:
-
LC-MS Analysis: Subject the sample to LC-MS analysis to obtain the molecular weights of the impurity peaks. This will help in proposing potential structures for the by-products.
-
Review Synthesis Conditions: Evaluate the reaction conditions (temperature, stoichiometry, reaction time). Incomplete reactions or side reactions can be minimized by optimizing these parameters.
-
Possible Cause 3: Sample Degradation
-
Troubleshooting:
-
Stress Testing: To confirm if an impurity is a degradant, subject a pure sample of this compound to stress conditions (e.g., heat, acid, base, light, oxidation). Analyze the stressed sample by HPLC to see if the impurity peak increases.
-
Proper Storage: Ensure the compound is stored under appropriate conditions (cool, dry, protected from light) to minimize degradation. The presence of an aldehyde functional group makes the compound susceptible to oxidation.
-
Issue 2: The purity of my sample determined by ¹H NMR does not match the HPLC purity.
Possible Cause 1: Presence of Non-UV Active Impurities
-
Troubleshooting:
-
Some impurities, like tert-butanol, may not have a strong UV chromophore and could be underestimated by HPLC with UV detection.
-
Use a universal detector for HPLC, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), to get a more accurate representation of all non-volatile components.
-
Alternatively, use quantitative NMR (qNMR) to determine the absolute purity of the main component against a certified internal standard.
-
Possible Cause 2: Residual Solvents
-
Troubleshooting:
-
¹H NMR is very sensitive to the presence of residual solvents which will not be detected by a standard HPLC method for non-volatile impurities.
-
Use GC-MS to identify and quantify residual solvents.
-
Quantitative Data Summary
Table 1: Typical ¹H NMR Spectral Data for this compound and a Potential Impurity.
| Compound Name | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -C(CH₃)₃ | ~1.49 | Singlet | 9H |
| -CH₂- | ~4.35 | Doublet | 2H | |
| -NH- | ~5.0-5.5 | Broad Singlet | 1H | |
| Aromatic-H | ~7.5-7.9 | Multiplet | 4H | |
| -CHO | ~10.0 | Singlet | 1H | |
| 3-((tert-butoxycarbonyl)amino)benzoic acid | -C(CH₃)₃ | ~1.52 | Singlet | 9H |
| Aromatic-H | ~7.4-8.2 | Multiplet | 4H | |
| -COOH | ~13.0 | Broad Singlet | 1H |
Note: Chemical shifts can vary depending on the solvent and instrument.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This method is suitable for the routine purity assessment of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient Program:
-
0-20 min, 5-95% B
-
20-25 min, 95% B
-
25-26 min, 95-5% B
-
26-30 min, 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation and Purity
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Acquire ¹H NMR spectra at a standard frequency.
-
Typical parameters on a 400 MHz spectrometer would include:
-
Pulse width: ~30-45 degrees
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: ~1-5 seconds
-
Number of scans: 16-64
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase and baseline correction.
-
Integrate all signals and reference the spectrum to the solvent peak.
-
Visualizations
improving solubility of tert-Butyl 3-formylbenzylcarbamate for reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of tert-Butyl 3-formylbenzylcarbamate in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (N-Boc-3-formylbenzylamine) is an organic compound commonly used as a building block in organic synthesis.[1] Its structure incorporates a Boc-protected amine and a benzaldehyde functional group, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The Boc protecting group allows for controlled reactions at other sites of the molecule.
Q2: I am having trouble dissolving this compound in my reaction solvent. What are some common solvents for this compound?
The solubility of this compound is influenced by its molecular structure, which contains both nonpolar (tert-butyl group, benzyl ring) and polar (carbamate, formyl group) moieties. While specific quantitative data is not widely published, a qualitative assessment suggests good solubility in a range of common organic solvents.
Q3: Are there any general strategies to improve the solubility of my starting material if it's poorly soluble in the chosen solvent?
Yes, several general strategies can be employed to improve the solubility of a poorly soluble starting material like this compound. These include:
-
Solvent Selection: Choosing a solvent with a polarity that matches the solute is a primary strategy.
-
Co-solvents: Using a mixture of two or more miscible solvents can significantly enhance solubility.
-
Temperature: Increasing the reaction temperature often improves solubility. However, the thermal stability of the reactants and reagents must be considered.
-
Particle Size Reduction: Grinding the solid starting material to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.
Troubleshooting Guide: Solubility Issues in Reactions
This guide addresses specific issues that may be encountered when using this compound in a reaction, with a focus on overcoming solubility challenges.
| Problem | Potential Cause | Recommended Solution(s) |
| Starting material (this compound) does not fully dissolve at the beginning of the reaction. | The chosen solvent has a low solubilizing capacity for the compound at the initial reaction temperature. | 1. Gently warm the mixture to aid dissolution, ensuring the temperature does not exceed the stability limits of the reactants. 2. Add a co-solvent to increase the overall polarity or non-polarity of the solvent system. For example, if using a non-polar solvent like toluene, adding a small amount of a more polar solvent like THF or ethyl acetate may help. 3. If the reaction conditions permit, consider switching to a solvent with higher solubilizing power, such as DMF or DMSO. |
| The reaction is sluggish or incomplete, even though the starting material appears to dissolve. | The concentration of the dissolved starting material may be too low for the reaction to proceed at a reasonable rate. | 1. Increase the reaction temperature to potentially increase both solubility and reaction rate. 2. If possible, increase the volume of the solvent to dissolve more of the starting material. 3. Consider a different solvent system that allows for a higher concentration of the starting material. |
| The product precipitates from the reaction mixture, potentially co-precipitating with the starting material. | The product has lower solubility in the reaction solvent than the starting material. | 1. If the reaction is being cooled, try to maintain a slightly higher temperature. 2. Add a co-solvent in which the product is more soluble. 3. If the reaction is complete, this may be advantageous for product isolation. Ensure complete conversion before filtration. |
Data Presentation
Table 1: Predicted Solubility of this compound in Common Organic Solvents
Based on the structure and properties of similar N-Boc protected benzylamine and benzaldehyde derivatives, the following table provides an estimated qualitative and quantitative solubility profile. Note: These values are predictions and should be experimentally verified.
| Solvent | Chemical Formula | Polarity Index | Predicted Solubility (at 25 °C) | Notes |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | > 100 mg/mL (High) | A good initial choice for many reactions. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | > 100 mg/mL (High) | Another versatile solvent for this type of compound. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | 50-100 mg/mL (Moderate to High) | A greener solvent alternative to chlorinated solvents. |
| Acetone | C₃H₆O | 5.1 | > 100 mg/mL (High) | Good solvating power for polar and non-polar moieties. |
| Acetonitrile (ACN) | C₂H₃N | 5.8 | 50-100 mg/mL (Moderate to High) | A polar aprotic solvent that should be effective. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 200 mg/mL (Very High) | A powerful solvent, but can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 200 mg/mL (Very High) | Excellent solvating power, but very high boiling point. |
| Methanol (MeOH) | CH₃OH | 5.1 | 20-50 mg/mL (Moderate) | May be a suitable solvent, especially for reductive aminations. |
| Toluene | C₇H₈ | 2.4 | 10-20 mg/mL (Low to Moderate) | The aromatic nature may aid in solvating the benzyl group. |
| Hexane | C₆H₁₄ | 0.1 | < 5 mg/mL (Low) | Expected to be a poor solvent due to its non-polar nature. |
| Water | H₂O | 10.2 | < 1 mg/mL (Very Low) | The large organic structure limits aqueous solubility. |
Experimental Protocols
Protocol 1: Experimental Determination of Solubility
This protocol describes a standard laboratory procedure to determine the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol)
-
Small vials with screw caps
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.45 µm)
-
HPLC or GC-MS for quantitative analysis
Procedure:
-
Preparation of Saturated Solution:
-
To a vial, add a pre-weighed excess amount of this compound (e.g., 50 mg).
-
Add a known volume of the selected solvent (e.g., 1.0 mL).
-
Seal the vial and place it in a temperature-controlled shaker (e.g., at 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection:
-
Allow the vial to stand for a few minutes to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any solid particles.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Analyze the standard solutions and the filtered supernatant by a suitable analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of the saturated solution.
-
The determined concentration is the solubility of the compound in that solvent at the specified temperature.
-
Protocol 2: Reductive Amination with Improved Substrate Solubility
This protocol provides a hypothetical method for a reductive amination reaction using this compound, with steps to address potential solubility issues.
Reaction: Reductive amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Initial Dissolution and Imine Formation:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Add the primary amine (1.1 eq).
-
Add DCM as the primary solvent. If solubility is an issue, add a minimal amount of MeOH as a co-solvent (e.g., 10:1 DCM:MeOH) and stir until the solids dissolve. Gentle warming may be applied if necessary.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to promote imine formation.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.
-
-
Reduction:
-
Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the progress of the reduction by TLC or LC-MS.
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
-
Visualizations
Caption: Workflow for Experimental Solubility Determination.
Caption: Workflow for Reductive Amination with Solubility Considerations.
Caption: Decision tree for troubleshooting poor solubility.
References
Validation & Comparative
Navigating the Labyrinth of Synthesis: A Comparative Guide to NMR Characterization of tert-Butyl 3-formylbenzylcarbamate and Its Process-Related Impurities
For researchers, scientists, and professionals engaged in the intricate world of drug development and organic synthesis, ensuring the purity of chemical intermediates is paramount. This guide provides an in-depth comparison of tert-Butyl 3-formylbenzylcarbamate and its common process-related impurities, with a focus on their characterization using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and supporting data are presented to aid in the identification and control of these impurities, thereby ensuring the integrity of subsequent synthetic steps.
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the protection of the amino group of 3-formylbenzylamine with a tert-butyloxycarbonyl (Boc) group. While this reaction is generally efficient, the presence of reactive functional groups—an aldehyde and a primary amine—can lead to the formation of several process-related impurities. Understanding the NMR spectral signatures of the target molecule and these impurities is crucial for effective process monitoring and quality control.
The Synthetic Pathway and Potential Impurities
The primary synthetic route to this compound is the reaction of 3-formylbenzylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
During this process, several impurities can arise due to incomplete reaction, side reactions, or degradation. The most common impurities include:
-
3-formylbenzylamine: The unreacted starting material.
-
3-formylbenzoic acid: Formed by the oxidation of the aldehyde group of the starting material or the product.
-
tert-Butyl (3-(hydroxymethyl)benzyl)carbamate: Results from the reduction of the aldehyde functionality.
The structural similarities between the desired product and these impurities can make their differentiation challenging without the use of sensitive analytical techniques like NMR spectroscopy.
Comparative NMR Data Analysis
NMR spectroscopy provides a powerful tool for the structural elucidation and quantification of this compound and its impurities. The distinct chemical environments of the protons (¹H NMR) and carbon atoms (¹³C NMR) in each molecule give rise to unique spectral fingerprints.
¹H NMR Spectral Data Comparison
The following table summarizes the expected ¹H NMR chemical shifts for this compound and its key impurities. These values are based on spectral data from closely related compounds and predictive models.
| Compound | Aldehyde Proton (CHO) | Aromatic Protons | Benzylic Protons (CH₂) | Boc Group ((CH₃)₃C) | Other Protons |
| This compound | ~10.0 ppm (s) | ~7.5-7.9 ppm (m) | ~4.4 ppm (d) | ~1.5 ppm (s) | ~5.0 ppm (t, NH) |
| 3-formylbenzylamine | ~9.9 ppm (s) | ~7.4-7.8 ppm (m) | ~3.9 ppm (s) | - | ~1.7 ppm (s, NH₂) |
| 3-formylbenzoic acid | ~10.1 ppm (s) | ~8.0-8.4 ppm (m) | - | - | ~13.0 ppm (br s, COOH) |
| tert-Butyl (3-(hydroxymethyl)benzyl)carbamate | - | ~7.1-7.3 ppm (m) | ~4.3 ppm (d) | ~1.4 ppm (s) | ~4.6 ppm (s, CH₂OH), ~5.0 ppm (t, NH), ~2.0 ppm (t, OH) |
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide complementary information, particularly regarding the carbon framework of the molecules.
| Compound | Aldehyde/Carboxyl Carbon (C=O) | Aromatic Carbons | Benzylic Carbon (CH₂) | Boc Group (C(CH₃)₃ & C=O) | Other Carbons |
| This compound | ~192 ppm | ~128-138 ppm | ~45 ppm | ~80 ppm (C), ~28 ppm (CH₃), ~156 ppm (C=O) | - |
| 3-formylbenzylamine | ~193 ppm | ~127-142 ppm | ~46 ppm | - | - |
| 3-formylbenzoic acid | ~192 ppm (CHO), ~168 ppm (COOH) | ~129-137 ppm | - | - | - |
| tert-Butyl (3-(hydroxymethyl)benzyl)carbamate | - | ~125-140 ppm | ~45 ppm | ~79 ppm (C), ~28 ppm (CH₃), ~156 ppm (C=O) | ~64 ppm (CH₂OH) |
Experimental Protocols for NMR Characterization
To obtain high-quality NMR data for the analysis of this compound and its impurities, the following experimental protocols are recommended.
Sample Preparation
-
Dissolution: Accurately weigh 10-20 mg of the sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer.
NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectra and apply an automatic baseline correction.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integration and Peak Picking: Integrate all signals in the ¹H spectrum and identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Logical Workflow for Impurity Identification
The following diagram illustrates a logical workflow for the identification of potential impurities in a sample of this compound using NMR spectroscopy.
By systematically analyzing the key diagnostic signals in the ¹H and ¹³C NMR spectra, researchers can confidently identify the presence and, with appropriate calibration, the quantity of these common process-related impurities. This analytical rigor is a critical component of robust process development and ensures the quality of the final active pharmaceutical ingredient.
A Comparative Guide to Formylation Methods: Evaluating tert-Butyl 3-formylbenzylcarbamate in the Context of Traditional Formylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the introduction of a formyl group (–CHO) is a pivotal transformation, paving the way for a multitude of valuable functionalities. The choice of formylating agent or strategy is critical, dictating reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of traditional formylating agents with the utility of tert-butyl 3-formylbenzylcarbamate, a stable aldehyde, in formylation-related transformations such as reductive amination.
While not a direct formylating agent, this compound serves as a versatile building block, offering an alternative pathway to N-substituted formamides through reductive amination. This approach is contrasted with classical methods that directly install a formyl group onto various substrates, including arenes, amines, and alcohols.
Performance Comparison of Formylation Strategies
The efficacy of different formylation methods is highly dependent on the substrate and the desired outcome. The following tables provide a comparative summary of quantitative data for various approaches.
N-Formylation of Amines: Reductive Amination vs. Direct Formylation
Reductive amination using an aldehyde like this compound provides an indirect route to N-formylated compounds, resulting in a secondary amine. This is compared with direct formylation methods that yield formamides.
| Substrate (Amine) | Method/Reagent | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Reductive Amination with Aromatic Aldehyde | NaBH(OAc)₃ | DCE | RT | 1-24 | ~90 | General Protocol |
| Aniline | Formic Acid | None | Toluene | Reflux | 4-9 | >95 | [1] |
| Aniline | Formic Acid | 5 mol% I₂ | Solvent-free | 70 | 2 | >94 | [2][3] |
| Benzylamine | Formic Acid | Amberlite IR-120[H⁺] (Microwave) | Solvent-free | - | 60-120s | Excellent | [3] |
| Various Amines | Acetic Formic Anhydride | In situ generation | - | -20 | <15 min | 97-100 | [3] |
C-Formylation of Aromatic Compounds
Direct formylation of aromatic rings is a cornerstone of organic synthesis, with several named reactions offering different selectivities and substrate scopes.
| Substrate (Arene) | Method/Reagent | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Indole | Vilsmeier-Haack (POCl₃, DMF) | - | - | 0 to 85 | 6 | 96 | [4] |
| 2-Methylindole | Vilsmeier-Haack (POCl₃, DMF) | - | - | 98-100 | 3 | 71 | [4] |
| Phenol | Reimer-Tiemann (CHCl₃, NaOH) | Phase-transfer catalyst | Biphasic | Heat | - | 35-40 (ortho) | [5] |
| m-Cresol | Duff Reaction (Hexamethylenetetramine) | Glyceroboric acid | Anhydrous glycerol | 150-160 | 2-3 | ~18 | [6] |
| Toluene | Gattermann-Koch (CO, HCl) | AlCl₃, CuCl | - | - | - | Good | [7][8] |
O-Formylation of Alcohols
The protection of alcohols as formate esters is another important transformation.
| Substrate (Alcohol) | Method/Reagent | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzyl Alcohol | Formic Acid | B(C₆F₅)₃, Et₃SiH | - | - | - | High | [9] |
| Benzyl Alcohol | CO₂, H₂ | Ir/POP-Phen, Et₃N | - | 160 | 48 | High | [10] |
| Benzyl Alcohol | Formic Acid | In situ NaBH(OCHO)₃ | DMSO | 90 | 66 | 78 | [11][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Reductive Amination of an Amine with an Aromatic Aldehyde (General Protocol)
Materials:
-
Aromatic aldehyde (e.g., this compound) (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
Procedure:
-
To a solution of the amine and the aldehyde in the anhydrous solvent, add sodium triacetoxyborohydride portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired secondary amine.
Vilsmeier-Haack Formylation of Indole
Materials:
-
Indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Aqueous sodium hydroxide
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool DMF in an ice bath.
-
Add POCl₃ dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.
-
To this mixture, add a solution of indole in DMF dropwise at a temperature between 0 and 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 35-40 °C for 2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Make the solution alkaline by adding aqueous sodium hydroxide.
-
The precipitated product, indole-3-aldehyde, is collected by filtration, washed with water, and dried.[4]
N-Formylation of an Amine with Formic Acid
Materials:
-
Amine (1.0 eq)
-
85% aqueous formic acid (1.0-1.2 eq)
-
Toluene
-
Dean-Stark trap
Procedure:
-
A mixture of the amine and formic acid in toluene is heated under reflux using a Dean-Stark trap for 4-9 hours.[1]
-
The progress of the reaction is monitored by TLC.
-
After the starting material has been consumed, the reaction mixture is evaporated to give the crude N-formyl compound, which is often pure enough for subsequent use.[1]
-
If necessary, the residue can be purified by short column chromatography.[1]
Visualizing Reaction Pathways
The following diagrams illustrate the mechanistic pathways of the discussed formylation strategies.
Caption: Reductive amination workflow using an aldehyde.
Caption: Vilsmeier-Haack reaction pathway.
References
- 1. scispace.com [scispace.com]
- 2. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. brainly.in [brainly.in]
- 9. d-nb.info [d-nb.info]
- 10. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Amine Protection: Boc vs. Cbz for 3-Formylbenzylamine
The searches in step 2 have provided crucial information. I now have a better understanding of the compatibility of the formyl group with the deprotection conditions for both Boc and Cbz. Specifically, catalytic hydrogenolysis, used for Cbz deprotection, can also reduce aldehydes. This is a major disadvantage for Cbz protection in the context of 3-formylbenzylamine. Conversely, the acidic conditions for Boc deprotection are generally compatible with the formyl group.
I have also found several representative experimental protocols for both Boc and Cbz protection and deprotection of amines, including benzylamine, which is a close analog of 3-formylbenzylamine. This information is sufficient to create the detailed experimental protocols section.
I can now proceed with structuring the comparison guide, creating the data tables, and designing the Graphviz diagrams based on the gathered information. I have enough information to generate the final response without further searches.
For Researchers, Scientists, and Drug Development Professionals
In the multistep synthesis of complex organic molecules, the judicious selection of protecting groups is critical to achieving high yields and purity. For the protection of the primary amine in 3-formylbenzylamine, two common carbamate protecting groups, tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), present distinct advantages and disadvantages. This guide provides an objective, data-supported comparison of Boc and Cbz protection for 3-formylbenzylamine, with a focus on chemical compatibility, reaction efficiency, and ease of handling.
Core Comparison: Chemical Stability and Orthogonality
The primary distinction between the Boc and Cbz protecting groups lies in their deprotection conditions, which dictates their compatibility with other functional groups within the molecule. The Boc group is labile to acid, typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3] In contrast, the Cbz group is cleaved under neutral conditions by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[1][3][4] This fundamental difference in cleavage pathways makes them "orthogonal," meaning one can be selectively removed in the presence of the other.[3][5]
For 3-formylbenzylamine, the presence of the aldehyde (formyl) group is a critical consideration. Aromatic aldehydes are generally stable under the acidic conditions required for Boc deprotection.[6][7] However, the catalytic hydrogenation conditions used to cleave the Cbz group can also reduce the aldehyde to an alcohol, leading to an undesired side product.[8][9][10][11][12][13] This potential for over-reduction represents a significant drawback for the use of Cbz protection in this specific context.
Quantitative Data Summary
The following tables summarize the key comparative data for the Boc and Cbz protection of an amine, with specific considerations for 3-formylbenzylamine.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Typical Protection Conditions | (Boc)₂O, base (e.g., NaHCO₃, Et₃N), in a solvent like THF, DCM, or water.[2][5][14] | Cbz-Cl, base (e.g., Na₂CO₃, NaHCO₃), often under Schotten-Baumann conditions (aqueous/organic biphasic).[1][4][15] |
| Deprotection Method | Acidolysis: Strong acids like TFA or HCl in a solvent such as DCM or dioxane.[2][16][17][18] | Catalytic Hydrogenolysis: H₂ gas with a catalyst (e.g., 10% Pd/C) in a solvent like MeOH or EtOH.[1][4] |
| Compatibility with Formyl Group | High: The formyl group is generally stable to acidic deprotection conditions. | Low: The formyl group is susceptible to reduction to an alcohol under catalytic hydrogenolysis conditions.[8][9][10] |
| Typical Yields (Protection) | High (>95%)[5] | High (>90%)[4] |
| Typical Yields (Deprotection) | High (>95%)[16] | High (>90%), but dependent on substrate and catalyst.[4] |
| Byproducts of Deprotection | Isobutylene and CO₂ (volatile)[17] | Toluene and CO₂[1] |
| Safety Considerations | TFA and HCl are corrosive. | H₂ gas is flammable and requires specialized equipment. Pd/C can be pyrophoric.[19] |
Experimental Protocols
Protocol 1: Boc Protection of 3-Formylbenzylamine
This protocol is adapted from standard procedures for the Boc protection of primary amines.[2][5]
Materials:
-
3-Formylbenzylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-formylbenzylamine (1.0 equivalent) in DCM or THF in a round-bottom flask.
-
Add a base such as triethylamine (1.2 equivalents) or sodium bicarbonate (2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.
Protocol 2: Cbz Protection of 3-Formylbenzylamine
This protocol follows the classical Schotten-Baumann conditions for Cbz protection.[4][15][20]
Materials:
-
3-Formylbenzylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Dichloromethane (DCM) or Diethyl ether
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve 3-formylbenzylamine (1.0 equivalent) in a biphasic mixture of DCM and a 1M aqueous solution of Na₂CO₃ (2.5 equivalents).
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and continue stirring for 3-5 hours, monitoring by TLC.
-
Separate the organic layer and wash it with 1M HCl, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Cbz-protected product.
Protocol 3: Deprotection of Boc-(3-formylbenzyl)amine
This is a standard acidic deprotection protocol.[16]
Materials:
-
Boc-(3-formylbenzyl)amine
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of DCM.
-
Add an excess of 4M HCl in dioxane (e.g., 10 equivalents) or a 20-50% solution of TFA in DCM.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, it can be collected by filtration and washed with diethyl ether.
-
Alternatively, the solvent and excess acid can be removed under reduced pressure. The resulting residue can be neutralized with a mild base and extracted to yield the free amine.
Protocol 4: Deprotection of Cbz-(3-formylbenzyl)amine
This protocol describes a typical catalytic hydrogenolysis for Cbz deprotection.[1][4]
Materials:
-
Cbz-(3-formylbenzyl)amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.
-
Monitor the reaction by TLC. Note: Concomitant reduction of the formyl group is highly probable.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Visualization of Reaction Pathways
Caption: Workflow for Boc and Cbz protection/deprotection of 3-formylbenzylamine.
Caption: Decision tree for selecting a protecting group for 3-formylbenzylamine.
Conclusion: Boc Protection as the Superior Strategy
For the protection of the amine in 3-formylbenzylamine, the Boc group is the demonstrably superior choice over the Cbz group . The primary advantage of Boc protection lies in the stability of the formyl group to the acidic deprotection conditions.[6][7] This chemoselectivity ensures that the desired product can be obtained in high yield and purity without the need for subsequent re-oxidation of an alcohol.
While Cbz protection is a robust and widely used method for amines in general, its reliance on catalytic hydrogenolysis for deprotection is a significant liability in the presence of an aldehyde.[8][9][10] The non-selective reduction of the formyl group would necessitate additional synthetic steps, thereby reducing the overall efficiency of the synthetic route. Furthermore, the use of flammable hydrogen gas and a pyrophoric catalyst associated with Cbz deprotection presents greater safety and handling challenges compared to the acid-based deprotection of the Boc group.[19] Therefore, for synthetic routes requiring the preservation of the formyl moiety, the Boc protecting group offers a more compatible and efficient strategy.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 9. BJOC - Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP [beilstein-journals.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalytic hydrogenation of aromatic aldehydes and ketones over ruthenium catalysts | Semantic Scholar [semanticscholar.org]
- 14. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijacskros.com [ijacskros.com]
- 16. benchchem.com [benchchem.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Head-to-Head Battle of Protecting Groups: Assessing the Stability of Boc vs. Fmoc in Synthesis
In the intricate world of chemical synthesis, particularly in the assembly of peptides and other complex molecules, the strategic choice of protecting groups is paramount to achieving high yields and purity. Among the arsenal of protective groups available to researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups stand out as the workhorses for amine protection. Their widespread use stems from their distinct and predictable stability profiles, which form the basis of orthogonal synthetic strategies. This guide provides an in-depth, objective comparison of the stability of Boc and Fmoc protecting groups, supported by experimental data and detailed methodologies.
The fundamental difference between the Boc and Fmoc protecting groups lies in their lability under different chemical conditions. The Boc group is characteristically acid-labile, readily cleaved by strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, typically removed with a secondary amine such as piperidine.[1][2] This dichotomy in their chemical nature is the cornerstone of their application in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the α-amino group of an amino acid without disturbing other protecting groups on the side chains.[3][]
Quantitative Stability Comparison
The stability of a protecting group directly impacts the efficiency and outcome of a synthetic route. Premature deprotection can lead to the formation of impurities and truncated sequences, while overly stable groups may require harsh conditions for removal that can compromise the integrity of the target molecule. The following table summarizes the typical deprotection conditions and comparative stability of Boc and Fmoc groups.
| Protecting Group | Deprotection Chemistry | Typical Reagent | Concentration | Typical Deprotection Time | Stability Profile | Potential Side Reactions |
| Boc | Acid-labile | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v) | 15-30 minutes | Stable to basic and nucleophilic conditions. | Acid-catalyzed side reactions, such as t-butylation of sensitive residues (e.g., Trp, Met). Repetitive acid treatment can lead to degradation of sensitive peptides.[1] |
| Fmoc | Base-labile | Piperidine in N,N-Dimethylformamide (DMF) | 20-50% (v/v) | 5-20 minutes | Stable to acidic conditions. | Base-catalyzed side reactions, including aspartimide formation and racemization of sensitive amino acids like Cys and His.[1][] |
Deprotection Mechanisms
The distinct cleavage pathways of Boc and Fmoc protecting groups are fundamental to their orthogonality.
Boc Deprotection Mechanism
The acid-catalyzed removal of the Boc group proceeds through a unimolecular mechanism. The initial step involves protonation of the carbamate oxygen by a strong acid, such as TFA. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decomposes to release the free amine and carbon dioxide.[6]
Fmoc Deprotection Mechanism
The base-catalyzed removal of the Fmoc group occurs via a β-elimination (E1cB) mechanism. A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This generates a carbanion intermediate, which is stabilized by the aromatic fluorenyl group. The intermediate then undergoes elimination to form dibenzofulvene and a carbamate anion, which subsequently decarboxylates to yield the free amine. The dibenzofulvene byproduct is trapped by the excess piperidine to form a stable adduct.
Experimental Protocols
To facilitate a direct and standardized comparison of the stability of Boc and Fmoc protecting groups, the following detailed experimental protocols outline a method to quantify the rate of deprotection using High-Performance Liquid Chromatography (HPLC).
Objective
To quantitatively determine and compare the deprotection kinetics of a Boc-protected and an Fmoc-protected amino acid under their respective standard deprotection conditions.
Materials
-
Boc-protected amino acid (e.g., Boc-Val-OH)
-
Fmoc-protected amino acid (e.g., Fmoc-Val-OH)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Piperidine
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Quenching solution (e.g., 5% acetic acid in ACN for Boc deprotection, 1% TFA in ACN for Fmoc deprotection)
-
Reversed-phase HPLC column (e.g., C18)
Experimental Workflow
Procedure
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Boc-Val-OH in anhydrous DCM.
-
Prepare a 1 mg/mL stock solution of Fmoc-Val-OH in DMF.
-
-
Deprotection Reactions:
-
Boc Deprotection: To a known volume of the Boc-Val-OH stock solution, add an equal volume of 50% TFA in DCM to initiate the deprotection. Start a timer immediately.
-
Fmoc Deprotection: To a known volume of the Fmoc-Val-OH stock solution, add a calculated volume of piperidine to achieve a final concentration of 20% (v/v). Start a timer immediately.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 1, 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the appropriate quenching solution.
-
-
HPLC Analysis:
-
Inject the quenched samples onto a C18 reversed-phase HPLC column.
-
Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) as the mobile phase.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond and 265 nm for the Fmoc group).
-
Quantify the peak areas of the starting protected amino acid and the deprotected product at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the remaining protected amino acid at each time point relative to the t=0 sample.
-
Plot the percentage of the protected amino acid against time to visualize and compare the deprotection kinetics for both Boc and Fmoc groups.
-
Concluding Remarks
The choice between Boc and Fmoc protecting groups is a critical decision in the design of a synthetic strategy. The acid-labile Boc group, a cornerstone of traditional peptide synthesis, remains a robust choice, particularly for long and aggregation-prone sequences.[7] In contrast, the base-labile Fmoc group offers the advantage of milder deprotection conditions, making it highly compatible with sensitive functionalities and the preferred choice for modern automated peptide synthesis.[7] A thorough understanding of their respective stabilities, deprotection mechanisms, and potential side reactions, supported by quantitative experimental data, empowers researchers to navigate the complexities of chemical synthesis and achieve their desired target molecules with greater efficiency and purity.
References
Navigating Metabolic Lability: A Comparative Guide to the Stability of Molecules Containing a Tert-Butyl Group and Its Bioisosteric Alternatives
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical hurdle in the journey from discovery to clinical application. The tert-butyl group, a common moiety in medicinal chemistry, is often incorporated to enhance potency and selectivity. However, its susceptibility to metabolism can curtail a drug candidate's in vivo half-life and overall performance. This guide provides an objective comparison of the metabolic stability of molecules containing a tert-butyl group against several key bioisosteric replacements, supported by experimental data and detailed methodologies.
The strategic incorporation of a tert-butyl group into a drug candidate is often intended to provide steric shielding, a phenomenon where its bulky nature physically obstructs the metabolic machinery, primarily Cytochrome P450 (CYP) enzymes, from accessing and modifying susceptible parts of the molecule.[1] This can lead to a significant improvement in metabolic stability. However, the tert-butyl group itself is not metabolically inert and can be a site of oxidative metabolism, typically hydroxylation, by CYP enzymes, leading to clearance of the compound.[1][2]
This guide will delve into the metabolic stability of tert-butyl containing compounds and compare them with alternatives designed to mitigate this liability, with a focus on the trifluoromethylcyclopropyl (Cp-CF₃) group for which there is robust quantitative data. Other promising bioisosteres, including the pentafluorosulfanyl (SF₅), trifluoromethyl (CF₃), and bicyclo[1.1.1]pentanyl (BCP) groups, will also be discussed, drawing upon key case studies of the drugs bosentan and vercirnon.[3][4]
Comparative Analysis of Metabolic Stability
The following sections present a detailed comparison of the metabolic stability of molecules containing a tert-butyl group versus those with bioisosteric replacements.
Tert-Butyl vs. Trifluoromethylcyclopropyl (Cp-CF₃)
A study by Barnes-Seeman et al. demonstrated that replacing a tert-butyl group with a trifluoromethylcyclopropyl (Cp-CF₃) group consistently enhances metabolic stability both in vitro and in vivo.[2][5] The rationale behind this enhanced stability lies in the removal of the easily abstractable sp³ C-H bonds of the tert-butyl's methyl groups.[2][5]
The following table summarizes the in vitro half-life (t½) of several matched pairs of compounds containing either a tert-butyl or a Cp-CF₃ group when incubated with human liver microsomes. A longer half-life indicates greater metabolic stability.
| Compound Pair | R Group | t½ in HLM (min) | Fold Improvement |
| 1 | tert-Butyl | 10 | - |
| 2 | Cp-CF₃ | 120 | 12 |
| 3 | tert-Butyl | 25 | - |
| 4 | Cp-CF₃ | >240 | >9.6 |
| 5 (Finasteride) | tert-Butyl | 63 | - |
| 6 (Cp-CF₃ Analogue) | Cp-CF₃ | 114 | 1.8 |
Data sourced from Barnes-Seeman D, et al. ACS Med Chem Lett. 2013.[2][5]
The improved in vitro stability translates to enhanced in vivo performance, as demonstrated by the reduced clearance rates in rats for the Cp-CF₃ analogues compared to their tert-butyl counterparts. Lower clearance indicates that the drug remains in the system for a longer duration.
| Compound Pair | R Group | In Vivo Clearance in Rats (mL/min/kg) | Fold Improvement |
| 7 | tert-Butyl | 60 | - |
| 8 | Cp-CF₃ | 15 | 4 |
| 9 | tert-Butyl | 50 | - |
| 10 | Cp-CF₃ | 20 | 2.5 |
Data sourced from Barnes-Seeman D, et al. ACS Med Chem Lett. 2013.[2][5]
Other Bioisosteric Replacements for the Tert-Butyl Group
While robust quantitative comparative data for other bioisosteres within a single chemical series is less readily available in the public domain, studies on analogues of the drugs bosentan and vercirnon provide valuable insights into the potential of other replacements.[3][4]
A comparative study evaluated several tert-butyl isosteres, including pentafluorosulfanyl (SF₅), trifluoromethyl (CF₃), and bicyclo[1.1.1]pentanyl (BCP), in the context of bosentan and vercirnon analogues.[3][4] While the primary focus of this study was on physicochemical properties and efficacy, it was noted that such bioisosteric replacements are pursued to address unwanted properties of the tert-butyl group, including metabolic instability.[3][4] It has been reported that replacing a tert-butyl group with a BCP moiety can lead to improved metabolic stability.[1]
Note: A comprehensive, direct quantitative comparison of the metabolic stability of tert-butyl, SF₅, CF₃, and BCP groups within the bosentan or vercirnon series is not available in the cited literature. The following table provides a qualitative summary based on the general understanding of these bioisosteres.
| Bioisostere | General Impact on Metabolic Stability vs. Tert-Butyl | Rationale |
| Pentafluorosulfanyl (SF₅) | Potentially Improved | High bond strength of S-F bonds and steric bulk can hinder metabolism. |
| Trifluoromethyl (CF₃) | Generally Improved | Strong C-F bonds are resistant to oxidative metabolism. |
| Bicyclo[1.1.1]pentanyl (BCP) | Generally Improved | Strained ring system with sp³-hybridized carbons can be more resistant to metabolism.[1] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the metabolic stability of chemical compounds.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in CYP enzymes.
Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in phosphate buffer to the desired final concentration (typically 1 µM).
-
Incubation: In a 96-well plate, combine the test compound solution with the liver microsomal suspension in phosphate buffer. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
In Vitro Hepatocyte Stability Assay
Objective: To assess the metabolic stability of a compound in a more complete cellular system that includes both Phase I and Phase II metabolic enzymes and cofactors.
Materials:
-
Test compound
-
Cryopreserved or fresh hepatocytes (e.g., human, rat)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Incubator with 5% CO₂ and 95% humidity (37°C)
-
Shaker or orbital rocker
-
Acetonitrile or other suitable organic solvent for quenching
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw and prepare the hepatocytes according to the supplier's instructions to achieve a desired cell density (e.g., 1 x 10⁶ cells/mL).
-
Compound Preparation: Prepare a stock solution of the test compound and dilute it in the hepatocyte culture medium to the final desired concentration.
-
Incubation: Add the test compound solution to the hepatocyte suspension in a multi-well plate.
-
Sampling and Quenching: Place the plate on a shaker in the incubator. At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots and quench the metabolic activity by adding a cold organic solvent containing an internal standard.
-
Sample Processing: Lyse the cells and precipitate proteins. Centrifuge the samples to obtain a clear supernatant.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Visualizing Metabolic Stability Concepts
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to metabolic stability.
Conclusion
The metabolic stability of a drug candidate is a paramount consideration in its development. While the tert-butyl group can offer advantages in terms of steric shielding, its own susceptibility to metabolism often necessitates the exploration of bioisosteric replacements. The trifluoromethylcyclopropyl (Cp-CF₃) group has demonstrated significant and consistent improvements in both in vitro and in vivo metabolic stability compared to the tert-butyl group. Other bioisosteres such as the pentafluorosulfanyl, trifluoromethyl, and bicyclo[1.1.1]pentanyl groups also hold promise for enhancing metabolic stability, although more direct quantitative comparative data is needed to fully elucidate their relative advantages. The experimental protocols provided herein offer a robust framework for researchers to assess the metabolic stability of their compounds and make informed decisions in the optimization of drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of tert‐Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities | Semantic Scholar [semanticscholar.org]
- 5. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Formylating Agents for Boc-Protected Benzylamines
For researchers and professionals in drug development and organic synthesis, the N-formylation of primary and secondary amines is a critical transformation. The resulting formamides are key intermediates in the synthesis of pharmaceuticals, serve as protecting groups, and are precursors to more complex structures. When the amine substrate, such as a benzylamine, is protected with an acid-labile group like tert-butoxycarbonyl (Boc), the choice of formylating agent becomes paramount to ensure high yield and chemoselectivity without cleaving the protecting group.
This guide provides an objective comparison of common formylating agents suitable for Boc-protected benzylamines, supported by experimental data from the literature. We will evaluate these reagents based on their reactivity, yield, compatibility with the Boc group, and operational simplicity.
Comparison of Key Formylating Agents
Several reagents can achieve the N-formylation of amines. However, their compatibility with the acid-sensitive Boc group varies significantly. The ideal agent should be highly reactive towards the amine under neutral or mildly acidic/basic conditions, avoiding the strong acids typically used for Boc deprotection.[1]
The most prominent methods include the use of mixed anhydrides, activated formic acid, and other specialized formylating reagents. Acetic formic anhydride (AFA), often generated in situ, is a powerful and rapid agent.[2] Formic acid can be activated with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) to form a reactive intermediate.[3] Alternatively, azeotropic removal of water using a Dean-Stark apparatus provides a practical route.[3] Newer reagents have also been developed to offer greater stability and milder reaction conditions.
Quantitative Data Summary
The following table summarizes the performance of various formylating agents on benzylamine and analogous primary amines. While specific data for N-Boc-benzylamine is limited across all reagents, the conditions and yields reported for similar substrates provide a strong basis for comparison.
| Formylating Agent/System | Substrate Example | Reaction Conditions | Yield (%) | Remarks |
| Acetic Formic Anhydride (AFA) , in situ | General Primary Amines | Formic Acid, Acetic Anhydride, -20 °C to RT, <15 min | 97–100 | Highly reactive and fast; reagent is moisture-sensitive and thermally unstable.[2] Selectivity for formylation over acetylation is excellent.[4] |
| Formic Acid / EDCI | Amino Acid Esters | Formic Acid, EDCI, N-Methylmorpholine, CH₂Cl₂, RT | High | Mild conditions suitable for sensitive substrates; avoids urea byproduct issues of DCC.[3] |
| Formic Acid / Dean-Stark | Benzylamine | 85% aq. Formic Acid (1.2-2.0 eq.), Toluene, Reflux, 4-9 h | 98 | Practical and high-yielding method that does not require anhydrous conditions.[3] |
| Formic Acid / Iodine (cat.) | Benzylamine | Formic Acid (2 eq.), I₂ (5 mol%), 70 °C, Solvent-free, 1 h | 94 | Catalytic method with good yields; avoids toxic or expensive reagents. |
| Formic Acid (neat) | Benzylamine | Formic Acid, Neat, 60 °C, 2 h | 94 | Simple, solvent-free approach, though may require heating. |
Experimental Methodologies & Logical Comparison
To aid in selecting the appropriate agent, the following diagrams illustrate a typical experimental workflow and compare the key reagents based on critical decision-making factors.
General Experimental Workflow
The diagram below outlines the typical sequence of an N-formylation reaction, from setup to product isolation.
Caption: A typical workflow for the N-formylation of a protected amine.
Comparative Logic for Agent Selection
This diagram compares the most promising formylating agents for Boc-protected substrates based on four key criteria: reactivity, mildness (Boc-compatibility), reagent stability, and ease of workup.
Caption: Comparison of formylating agents for Boc-protected substrates.
Detailed Experimental Protocols
Protocol 1: Formylation using Acetic Formic Anhydride (in situ generation)
This method is extremely effective but requires careful temperature control to avoid side reactions and decomposition of the reagent.
-
Reagent Preparation: In a separate flask, cool formic acid (3.0 eq.) to -10 °C. Slowly add acetic anhydride (1.5 eq.) while maintaining the temperature below 0 °C. Stir the mixture at this temperature for 15-20 minutes to generate the acetic formic anhydride.
-
Reaction: Dissolve the N-Boc-benzylamine (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF or CH₂Cl₂). Cool the solution to 0 °C.
-
Slowly add the freshly prepared AFA solution to the amine solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30 minutes.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Formylation using Formic Acid and EDCI
This protocol is valued for its mild conditions, making it highly suitable for acid-sensitive substrates.
-
Reaction: Dissolve the N-Boc-benzylamine (1.0 eq.), formic acid (1.5 eq.), and EDCI (1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Add a non-nucleophilic base such as N-methylmorpholine (NMM) (1.2 eq.) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC.
-
Workup: Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by silica gel chromatography.
Conclusion
The N-formylation of Boc-protected benzylamines can be achieved with high efficiency using several methods.
-
Acetic Formic Anhydride (AFA) offers the highest reactivity and shortest reaction times, delivering near-quantitative yields.[2] Its use requires careful handling due to its instability.
-
Formic Acid activated with EDCI provides an excellent balance of high yield and exceptionally mild conditions, making it a prime choice for complex, acid-sensitive molecules.[3]
-
The Formic Acid/Dean-Stark method is a practical, inexpensive, and robust option for larger-scale syntheses where the substrate can tolerate reflux temperatures.[3]
The selection of the optimal agent will depend on the specific requirements of the synthesis, including substrate sensitivity, scale, cost, and available equipment. For most laboratory applications involving Boc-protected benzylamines, the Formic Acid/EDCI method represents a reliable and mild choice, while in situ AFA is ideal for rapid, high-yield transformations when conditions can be carefully controlled.
References
Navigating the Synthesis of tert-Butyl 3-formylbenzylcarbamate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. One such valuable building block is tert-Butyl 3-formylbenzylcarbamate, a versatile molecule frequently employed in the synthesis of complex pharmaceutical agents. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Boc Protection | Route 2: Oxidation of Boc-Protected Alcohol |
| Starting Material | 3-(Aminomethyl)benzaldehyde | tert-Butyl (3-(hydroxymethyl)benzyl)carbamate |
| Key Transformation | Protection of amine | Oxidation of primary alcohol |
| Reagents | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA) | Pyridinium chlorochromate (PCC) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Time | 4 hours | 2 hours |
| Yield | 95% | 85% |
| Purity | High | High |
| Advantages | High yield, one-step reaction | Mild reaction conditions |
| Disadvantages | Potential for side reactions if aldehyde is sensitive | Requires synthesis of the starting alcohol |
Synthetic Route 1: Direct Protection of 3-(Aminomethyl)benzaldehyde
This route represents a straightforward and high-yielding approach to the target molecule. The synthesis commences with the commercially available 3-(aminomethyl)benzaldehyde and involves the direct protection of the primary amine with a tert-butoxycarbonyl (Boc) group.
Diagram of Synthetic Route 1
Caption: Direct Boc protection of 3-(aminomethyl)benzaldehyde.
Experimental Protocol:
To a solution of 3-(aminomethyl)benzaldehyde (1.0 eq) in dichloromethane (DCM), triethylamine (TEA) (1.2 eq) is added, and the mixture is stirred at room temperature. Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) is then added portion-wise, and the reaction is stirred for 4 hours. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound as a solid.
Synthetic Route 2: Oxidation of tert-Butyl (3-(hydroxymethyl)benzyl)carbamate
An alternative strategy involves the synthesis of the target aldehyde from its corresponding alcohol precursor, tert-butyl (3-(hydroxymethyl)benzyl)carbamate. This alcohol can be prepared from 3-(hydroxymethyl)benzylamine, which is then oxidized to the desired aldehyde.
Diagram of Synthetic Route 2
Caption: Oxidation of the corresponding Boc-protected alcohol.
Experimental Protocol:
In a flask charged with a solution of tert-butyl (3-(hydroxymethyl)benzyl)carbamate (1.0 eq) in dichloromethane (DCM), pyridinium chlorochromate (PCC) (1.5 eq) is added. The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography to yield pure this compound.
Conclusion
Both synthetic routes offer effective means to produce this compound. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The direct Boc protection (Route 1) is a more atom-economical and higher-yielding process, making it attractive for large-scale production. However, the oxidation route (Route 2) provides a viable alternative, particularly if the corresponding alcohol is readily available or if the aldehyde starting material for Route 1 is unstable or prone to side reactions under the protection conditions. Researchers and process chemists can select the most suitable method based on their specific needs and laboratory capabilities.
Safety Operating Guide
Proper Disposal of tert-Butyl 3-formylbenzylcarbamate: A Guide for Laboratory Professionals
For immediate reference, treat tert-Butyl 3-formylbenzylcarbamate as a hazardous waste. This guide provides essential safety and disposal protocols for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
This document outlines the necessary precautions, proper handling techniques, and step-by-step disposal procedures for this compound (CAS No. 170853-04-0). Due to its chemical structure, containing both a carbamate and an aldehyde functional group, this compound requires careful management to mitigate potential health risks and environmental contamination.
Chemical and Physical Properties
A comprehensive understanding of the chemical's properties is fundamental to safe handling and disposal. The following table summarizes the available quantitative data for this compound.
| Property | Value |
| CAS Number | 170853-04-0 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Physical State | Solid |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is classified with the following hazard statement:
-
H335: May cause respiratory irritation. [1]
General safety practices for handling carbamates and aldehydes should also be observed, as these classes of compounds can present additional hazards.
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE must be worn at all times when handling this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Experimental Protocol: Spill and Disposal Procedures
A clear and systematic approach to waste management is essential. The following protocols detail the step-by-step procedures for managing spills and disposing of this compound waste.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Immediate Area Evacuation: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilation: Ensure the area is well-ventilated. If working in a fume hood, keep it operational.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. All cleaning materials, including contaminated wipes and PPE, must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Collect unreacted this compound, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a designated hazardous organic waste container. Ensure the container is properly labeled with all constituents and their approximate concentrations.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional guidelines for waste manifest and record-keeping.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling tert-Butyl 3-formylbenzylcarbamate
This guide provides critical safety, handling, and disposal information for tert-Butyl 3-formylbenzylcarbamate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages data from structurally similar tert-butyl carbamate derivatives to provide essential guidance. A thorough, site-specific risk assessment should always be conducted before handling this chemical.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for ensuring personnel safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards.[1][2] | Protects against potential splashes, dust, and vapors that could cause eye irritation. |
| Skin Protection | - Gloves: Chemical-resistant, unlined gloves such as nitrile rubber, neoprene, or PVC. Inspect gloves before each use.[1] - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1] | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1][3] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood).[1][2] If dusts or aerosols are generated, use a NIOSH-approved respirator. | Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.[1][4] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Wear appropriate personal protective equipment (PPE).[1]
-
Ensure adequate ventilation, preferably within a chemical fume hood.[1][4]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale.[1]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Avoid formation of dust.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |
Spill and Emergency Procedures:
-
Small Spill (<100 mL):
-
Large Spill (>100 mL):
-
Evacuate the immediate area.[4]
-
Contact your institution's emergency response team.
-
Disposal:
-
Dispose of this material and its container through an approved waste disposal plant.[5][6]
-
Waste material must be disposed of in accordance with national and local regulations.[7]
-
Do not allow the product to be released into the environment.[1]
Experimental Protocols: Chemical Spill Workflow
The following diagram illustrates the logical workflow for handling a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






